Aripiprazole monohydrate
描述
Aripiprazole is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. Aripiprazole was given FDA approval on November 15, 2002.
Aripiprazole is an Atypical Antipsychotic.
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.
Aripiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. Aripiprazole appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, aripiprazole is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, aripiprazole displays an antagonist profile at the 5-HT2A receptor. Aripiprazole has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors.
A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression.
See also: Aripiprazole Lauroxil (is active moiety of).
属性
Key on ui mechanism of action |
The antipsychotic action of aripiprazole is likely due to its partial agonist activity on D2 and 5-HT1A receptors as well as its antagonist activity at 5-HT2A receptors; however, the exact mechanism has not been fully elucidated. One of the mechanisms that have been proposed is that aripiprazole both stimulates and inhibits dopamine as it engages the D2 receptor. It lowers dopamine neuronal firing at high dopamine concentrations and increases dopamine firing at low concentrations. Its partial agonist activity gives aripiprazole an intermediate level of dopaminergic neuronal tone between full agonist and antagonist of the D2 receptor. In addition, some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha-1 receptors. The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole. ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... |
|---|---|
CAS 编号 |
851220-85-4 |
分子式 |
C23H29Cl2N3O3 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrate |
InChI |
InChI=1S/C23H27Cl2N3O2.H2O/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1H2 |
InChI 键 |
UXQBDXJXIVDBTF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
外观 |
Solid powder |
沸点 |
139.0-139.5 °C |
颜色/形态 |
Colorless, flake crystals from ethanol |
熔点 |
137-140 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
0.3 [ug/mL] (The mean of the results at pH 7.4) 0.00001% |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aripiprazole monohydrate |
产品来源 |
United States |
Foundational & Exploratory
Aripiprazole Monohydrate: A Deep Dive into its Molecular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is a second-generation atypical antipsychotic that has garnered significant attention for its unique pharmacological profile. Unlike traditional antipsychotics that act as full antagonists at the dopamine (B1211576) D2 receptor, aripiprazole functions as a partial agonist. This distinct mechanism of action is believed to underpin its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile. This technical guide provides an in-depth exploration of the core mechanism of action of aripiprazole monohydrate, focusing on its receptor binding affinities, functional activities, and downstream signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions.
Receptor Binding Affinity
Aripiprazole's interaction with various neurotransmitter receptors is a cornerstone of its therapeutic effect. The affinity of aripiprazole for these receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. Aripiprazole exhibits a high affinity for several dopamine and serotonin (B10506) receptors, as detailed in the table below.
| Receptor Subtype | Aripiprazole Ki (nM) | Reference |
| Dopamine Receptors | ||
| D2 | 0.34 | [1][2] |
| D3 | 0.8 | [1][2] |
| D4 | 44 | [1] |
| Serotonin Receptors | ||
| 5-HT1A | 1.7 | [1][2] |
| 5-HT2A | 3.4 | [1][2] |
| 5-HT2B | 0.36 | [2] |
| 5-HT2C | 15 | [1] |
| 5-HT7 | 39 | [1] |
| Adrenergic Receptors | ||
| α1A | 57 | [1] |
| Histamine Receptors | ||
| H1 | 61 | [1] |
| Other | ||
| Serotonin Transporter (SERT) | 98 | [1] |
This table presents a summary of aripiprazole's binding affinities for various human receptors, compiled from in vitro studies.
Functional Activity and Downstream Signaling
Beyond simple binding, the functional activity of aripiprazole at its target receptors is what truly defines its mechanism. Aripiprazole is not a simple antagonist but rather a modulator of receptor activity, exhibiting partial agonism, antagonism, and even inverse agonism at different receptor subtypes. This has led to the conceptualization of aripiprazole's mechanism as one of "functional selectivity," where the drug can differentially affect various downstream signaling pathways coupled to the same receptor.[3][4][5]
Dopamine D2 Receptor Partial Agonism
Aripiprazole's hallmark is its partial agonism at the dopamine D2 receptor.[2] In environments of high dopaminergic activity, characteristic of the positive symptoms of schizophrenia, aripiprazole acts as a functional antagonist, competing with endogenous dopamine and reducing receptor stimulation.[6] Conversely, in brain regions with low dopaminergic tone, which may be associated with negative and cognitive symptoms, aripiprazole acts as a functional agonist, providing a basal level of receptor stimulation.[6] This "dopamine system stabilization" is a key aspect of its therapeutic action.
Aripiprazole's interaction with the D2 receptor is complex and demonstrates functional selectivity. While it acts as a partial agonist for Gαi-mediated inhibition of adenylyl cyclase (leading to decreased cAMP levels), it behaves as a robust antagonist of Gβγ signaling.[6] Furthermore, unlike full agonists, aripiprazole does not significantly induce D2 receptor internalization.[3] It has also been shown to partially activate the mitogen-activated protein kinase (MAPK) signaling pathway.[3]
Serotonin 5-HT1A Receptor Partial Agonism
Aripiprazole also demonstrates partial agonist activity at the serotonin 5-HT1A receptor.[7] This action is thought to contribute to its anxiolytic and antidepressant effects, as well as potentially mitigating some of the extrapyramidal side effects associated with D2 receptor blockade.[7] Like at the D2 receptor, its partial agonism at 5-HT1A receptors leads to a modulation of serotonergic neurotransmission.
Serotonin 5-HT2A Receptor Antagonism
In contrast to its partial agonist activity at D2 and 5-HT1A receptors, aripiprazole acts as an antagonist at the serotonin 5-HT2A receptor.[1][2] This property is shared with other atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal symptoms and potentially improve negative and cognitive symptoms in schizophrenia.
Summary of Functional Activity
The functional activity of aripiprazole is a complex interplay of its effects at various receptors. The following table summarizes its activity at key targets.
| Receptor | Functional Activity | Intrinsic Activity (Relative to Endogenous Ligand) | Reference |
| D2 | Partial Agonist | Low | [8] |
| 5-HT1A | Partial Agonist | Intermediate | [7][9] |
| 5-HT2A | Antagonist/Weak Partial Agonist | Low | [9] |
| 5-HT2B | Inverse Agonist | - | [6] |
| 5-HT2C | Weak Partial Agonist | High | [9] |
| 5-HT7 | Antagonist | - | [6] |
Experimental Protocols
The characterization of aripiprazole's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the understanding of its pharmacology.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of aripiprazole for a specific receptor.
Objective: To quantify the affinity of aripiprazole for a target receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated via centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors).
-
Increasing concentrations of unlabeled aripiprazole.
-
A fixed amount of the prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Incubation:
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Detection:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity on each filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of aripiprazole.
-
The IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay is used to determine the functional activity of aripiprazole at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway (e.g., D2 and 5-HT1A receptors).
Objective: To assess whether aripiprazole acts as an agonist, antagonist, or partial agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture:
-
Cells expressing the receptor of interest are plated in 96-well plates and grown to a suitable confluency.
-
-
Compound Treatment:
-
For agonist testing, cells are treated with varying concentrations of aripiprazole.
-
For antagonist testing, cells are pre-incubated with varying concentrations of aripiprazole before being stimulated with a known agonist for the receptor.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
-
Cell Lysis:
-
After the incubation period, the cells are lysed to release the intracellular cAMP.
-
-
cAMP Detection:
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
The results are plotted as a dose-response curve.
-
For agonists and partial agonists, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.
-
Aripiprazole's partial agonism is evident by an Emax that is lower than that of the endogenous full agonist (e.g., dopamine).
-
For antagonists, the IC50 (the concentration that inhibits 50% of the response to a known agonist) is calculated.
-
Conclusion
This compound's mechanism of action is multifaceted and distinct from other antipsychotic agents. Its profile as a dopamine D2 partial agonist, coupled with its activities at various serotonin receptors, provides a unique "dopamine-serotonin system stabilizer" effect. This intricate pharmacology, characterized by functional selectivity, allows for a nuanced modulation of neuronal signaling that is believed to be central to its therapeutic efficacy and tolerability. A thorough understanding of its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates is crucial for the continued development of novel and improved therapies for psychiatric disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of compounds with similar complex mechanisms of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New functional activity of aripiprazole revealed: Robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aripiprazole - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Aripiprazole Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole (B633) is an atypical antipsychotic distinguished by a unique pharmacological profile, primarily characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2][3] This "dopamine-serotonin system stabilizer" activity modulates dopaminergic and serotonergic neurotransmission, offering efficacy against the positive and negative symptoms of schizophrenia and bipolar disorder with a generally favorable side-effect profile compared to other antipsychotic agents.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of aripiprazole monohydrate, focusing on its receptor binding profile, pharmacokinetics, and the experimental methodologies used to elucidate these characteristics.
Mechanism of Action
Aripiprazole's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems. Unlike traditional antipsychotics that act as full antagonists at the D2 receptor, aripiprazole's partial agonism allows it to act as a functional antagonist in a hyperdopaminergic environment (such as the mesolimbic pathway in psychosis) and a functional agonist in a hypodopaminergic environment (like the mesocortical pathway, potentially improving negative and cognitive symptoms).[1][3][4]
Its activity at serotonin receptors further contributes to its clinical profile. Partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors may contribute to its antipsychotic efficacy and a lower risk of extrapyramidal symptoms (EPS).[3][4][5]
Dopamine D2 Receptor Signaling
Aripiprazole's partial agonism at the D2 receptor is a cornerstone of its mechanism. It stabilizes dopamine neurotransmission, avoiding the complete blockade that can lead to EPS and hyperprolactinemia.[4]
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Aripiprazole Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of aripiprazole (B633) monohydrate, a crucial active pharmaceutical ingredient (API). The following sections detail the synthetic pathways, experimental protocols for characterization, and a summary of key quantitative data to support research and development activities in the pharmaceutical field.
Synthesis of Aripiprazole Monohydrate
Aripiprazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is a widely used atypical antipsychotic medication.[1] The synthesis of its monohydrate form is a critical step in the manufacturing process to ensure the desired crystalline structure, stability, and bioavailability. The most common synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-halobutoxy)-3,4-dihydroquinolinone.[2]
A general method for the preparation of aripiprazole involves the reaction of a carbostyril compound with a piperazine (B1678402) compound in water, in the presence of an inorganic basic compound.[3] this compound can be prepared by crystallizing aripiprazole from a mixed solvent system, typically containing an alcohol and water.[4]
Synthetic Pathway Overview
The synthesis of aripiprazole typically proceeds through the reaction of two key intermediates: 7-(4-halobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine. The final step to obtain the monohydrate involves a controlled crystallization process.
Caption: General synthetic pathway for this compound.
Experimental Protocol for Synthesis and Crystallization
This protocol is a synthesized representation based on common methods described in the literature.[3][4]
Materials:
-
7-(4-chlorobutoxy)-3,4-dihydrocarbostyril
-
1-(2,3-dichlorophenyl)piperazine monohydrochloride
-
Potassium carbonate
-
Ethanol
-
Deionized water
Procedure:
-
Reaction: In a suitable reaction vessel, dissolve 36.0 g of potassium carbonate in 600 ml of water.[3] To this solution, add 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride.[3]
-
Heat the mixture with stirring at 90-95 °C for approximately 4 hours.[3]
-
Cool the reaction mixture to about 40 °C. The deposited crystals are collected by filtration.[3]
-
Wash the collected crystals with 240 ml of water.[3]
-
Purification of Crude Aripiprazole: Dissolve the washed crystals in 900 ml of ethyl acetate (B1210297).[3] An azeotropic mixture of water/ethyl acetate (about 300 ml) is distilled out under reflux.[3] Cool the remaining solution to 0-5 °C to allow for crystallization.[3]
-
Collect the deposited crystals by filtration, wash with 120 ml of ethyl acetate, and dry under reduced pressure at 50-60 °C for 3 hours to obtain crude aripiprazole.[3]
-
Preparation of this compound: Add 1 kg of the crude aripiprazole to 20 liters of an 80% ethanol-water solution.[4]
-
Heat and stir the mixture at 72-78 °C until the solid is completely dissolved.[4]
-
Cool the solution to 8 °C to induce crystallization.[4]
-
Filter the resulting crystals and dry them in a drying oven at 35 °C for 48 hours to yield this compound.[4]
Characterization of this compound
The characterization of this compound is essential to confirm its identity, purity, and crystalline form. The primary techniques employed are X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
References
- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]
- 4. CN114957115A - A kind of preparation method of this compound with low initial release degree - Google Patents [patents.google.com]
aripiprazole monohydrate solubility and stability properties
An In-depth Technical Guide on the Core Solubility and Stability Properties of Aripiprazole (B633) Monohydrate
Introduction
Aripiprazole is a third-generation atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its unique pharmacological profile is characterized by partial agonism at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[2][3] Aripiprazole is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it possesses low aqueous solubility and high permeability.[4][5] The active pharmaceutical ingredient (API) can exist in various crystalline forms, including an anhydrous form and a monohydrate.[6][7] Understanding the solubility and stability of aripiprazole monohydrate is critical for drug development professionals to ensure consistent product quality, bioavailability, and efficacy.[6] This guide provides a detailed overview of these core physicochemical properties, including experimental protocols and relevant molecular pathways.
Solubility Properties of this compound
The solubility of aripiprazole is a critical factor influencing its dissolution rate and subsequent absorption. As a weak base with a pKa of 7.46, its solubility is highly dependent on pH.[4][5]
pH-Dependent Aqueous Solubility
This compound exhibits significantly different solubility across the physiological pH range. It is considerably more soluble in acidic conditions (pH < 4.0) and shows a sharp decrease in solubility as the pH increases.[8] This pH-dependent behavior is a key consideration for oral formulation design, as changes in gastric pH can influence the drug's absorption.[8]
Solubility in Organic Solvents
The solubility of aripiprazole has also been characterized in various organic and biocompatible co-solvents, which is essential information for the development of liquid oral or injectable formulations.[9][10]
Quantitative Solubility Data
The following table summarizes the reported solubility data for aripiprazole and its monohydrate form in various media.
| Form | Solvent/Medium | Temperature | Solubility | Citation |
| This compound | Aqueous Buffer (pH 4.5) | Not Specified | 32.4 mg / 900 mL (≈ 0.036 mg/mL) | [8] |
| This compound | Aqueous Buffer (pH < 4.0) | Not Specified | Described as "quite soluble" | [8] |
| Aripiprazole (form not specified) | Water | 25°C | 0.062 ± 0.000121 M x 10⁻⁴ | [4] |
| Aripiprazole (form not specified) | Polyethylene Glycol 400 (PEG-400) | 25°C | High Solubilization Power | [10] |
| Aripiprazole (form not specified) | Dioxane | 25°C | High Solubilization Power | [10] |
| Aripiprazole (form not specified) | Ethanol | Not Specified | ~1 mg/mL | [9] |
| Aripiprazole (form not specified) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL | [9] |
| Aripiprazole (form not specified) | Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [9] |
| Aripiprazole (form not specified) | Dichloromethane | Not Specified | Freely Soluble | [11] |
| Aripiprazole (form not specified) | Toluene | Not Specified | Sparingly Soluble | [11] |
| Aripiprazole (form not specified) | Methanol | Not Specified | Insoluble | [11] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the recommended approach for determining the equilibrium solubility of an API for BCS classification.[12]
Methodology:
-
Preparation: Prepare aqueous buffer solutions across the physiological pH range of 1.2 to 6.8.[12] Commonly used buffers include HCl (for pH 1.2), acetate (B1210297) buffer (for pH 4.5), and phosphate (B84403) buffer (for pH 6.8).[5]
-
Addition of API: Add an excess amount of this compound powder to a sealed container (e.g., glass vial) containing a known volume of the prepared buffer.[5] The presence of excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Place the containers in a constant temperature shaker bath, typically maintained at 37 ± 1 °C to simulate physiological conditions.[5][13] The samples are agitated for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is achieved.[5][10]
-
Sample Collection and Separation: After equilibration, allow the samples to settle. Withdraw an aliquot of the supernatant and immediately separate the undissolved solid from the solution using an appropriate method, such as centrifugation or filtration through a non-adsorptive filter (e.g., PTFE).[12]
-
Analysis: Quantify the concentration of dissolved aripiprazole in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Solid Phase Confirmation: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form (this compound) did not change during the experiment.[12]
Stability Properties of this compound
Stability testing is essential to understand how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[15]
Polymorphic and Pseudopolymorphic Stability
Aripiprazole can exist in different crystalline forms. A key stability concern is the conversion of the anhydrous form to the monohydrate. When exposed to conditions of high temperature (e.g., 45°C) and high relative humidity (e.g., 75% RH), the anhydrous form of aripiprazole can convert to the monohydrate form.[8] This conversion can impact the dissolution rate due to the lower solubility of the monohydrate compared to the anhydrous form at certain pH values.[8] However, this compound itself is reported to have robust thermal stability, undergoing dehydration to an anhydrous form only at elevated temperatures around 124°C.[16] Proper packaging, such as aluminum/aluminum blisters or containers with desiccants, can prevent this conversion and maintain the stability of the intended form.[7][17]
Degradation Pathways
Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[18] These studies have shown that aripiprazole is a relatively stable compound.
-
Oxidation: Aripiprazole is susceptible to degradation under oxidative conditions, with the primary degradation product identified as aripiprazole N-oxide.[19]
-
Hydrolysis, Thermal, and Photolytic Stability: The drug is generally found to be stable under hydrolytic (acidic, neutral, and basic), thermal, and photolytic stress conditions, with minimal to no degradation observed.[19][20][21] Some studies report degradation under thermal and acid hydrolysis stress, indicating that the extent of degradation can depend on the specific conditions applied.[21][22]
Summary of Stability Data
| Stress Condition | Method | Observation | Primary Degradant | Citation |
| Humidity & Temperature | 40-45°C, 75% RH | Conversion of anhydrous form to monohydrate. Monohydrate form is stable. | Not Applicable (Phase Transition) | [8][17] |
| Thermal (Dry Heat) | Elevated Temperatures | Monohydrate dehydrates around 124°C. Generally stable under typical thermal stress. | - | [16][19][20] |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Degradation occurs. | Aripiprazole N-oxide | [19] |
| Acid Hydrolysis | e.g., 0.1N HCl, Heat | Generally reported as stable, though some degradation can occur under harsh conditions. | - | [19][21] |
| Base Hydrolysis | e.g., 0.1N NaOH, Heat | Stable. | - | [19][22] |
| Neutral Hydrolysis | Water, Heat | Stable. | - | [19] |
| Photolytic | UV/Visible Light Exposure (ICH Q1B) | Stable. | - | [19][20] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed according to International Council for Harmonisation (ICH) guidelines to validate the stability-indicating power of analytical methods.[18][19]
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of this compound in various media for stress testing.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug with an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the drug with a basic solution (e.g., 0.1N NaOH) under similar heated conditions.
-
Oxidation: Expose the drug to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid API powder or a solution to dry heat (e.g., 105°C) for several hours.
-
Photostability: Expose the drug (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample is kept in the dark.
-
-
Analysis: Following exposure, analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[19] The method must be capable of separating the intact aripiprazole from all potential degradation products.[23]
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and, if necessary, mass spectrometry (LC-MS) to identify the structure of any significant degradation products.[22]
Aripiprazole Mechanism of Action: Signaling Pathway
The therapeutic effects of aripiprazole are mediated through its complex interaction with central dopamine and serotonin receptors. Its unique "dopamine-serotonin system stabilizer" profile differentiates it from other antipsychotics.[24]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ajprd.com [ajprd.com]
- 5. Improving the Solubility of Aripiprazole by Multicomponent Crystallization [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Studies of phase transitions in the aripiprazole solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 11. suven.com [suven.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. qlaboratories.com [qlaboratories.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
An In-Depth Technical Guide to the Receptor Binding Affinity of Aripiprazole Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is a second-generation atypical antipsychotic distinguished by a unique pharmacological profile. It functions as a dopamine (B1211576) D2 receptor partial agonist, a property that has led to its classification as a dopamine-serotonin system stabilizer.[1] This mechanism allows aripiprazole to modulate dopaminergic activity, acting as a functional antagonist in hyperdopaminergic conditions and a functional agonist in hypodopaminergic states.[1] Its clinical efficacy in treating a range of psychiatric disorders is attributed to its complex interaction with multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of aripiprazole monohydrate, detailed experimental protocols for key assays, and visualizations of associated signaling pathways.
Quantitative Receptor Binding Affinity
The binding affinity of aripiprazole for various neurotransmitter receptors is a critical determinant of its therapeutic effects and side-effect profile. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Dopamine Receptor Binding Affinity
Aripiprazole exhibits a very high affinity for dopamine D2 and D3 receptors.[1][2] Its partial agonist activity at the D2 receptor is a cornerstone of its mechanism of action, contributing to the stabilization of dopamine neurotransmission.[1]
| Receptor | Ki (nM) | Species | Reference(s) |
| Dopamine D2 | 0.34 | Human | [1][2][3][4] |
| Dopamine D3 | 0.8 | Human | [1][2][4] |
| Dopamine D4 | 44 | Human | [2][4] |
Serotonin (B10506) Receptor Binding Affinity
Aripiprazole demonstrates a broad range of affinities for various serotonin (5-HT) receptor subtypes. Its high affinity for the 5-HT1A receptor as a partial agonist and for the 5-HT2A receptor as an antagonist are significant contributors to its overall clinical profile, including its effects on anxiety, depression, and negative symptoms of schizophrenia.[2][4][5]
| Receptor | Ki (nM) | Species | Reference(s) |
| Serotonin 5-HT1A | 1.7 | Human | [1][2][3][4] |
| Serotonin 5-HT2A | 3.4 | Human | [1][2][3][4][5] |
| Serotonin 5-HT2B | 0.36 | Human | [1] |
| Serotonin 5-HT2C | 15 | Human | [2][3][4][5] |
| Serotonin 5-HT6 | 214 | Human | [5] |
| Serotonin 5-HT7 | 39 | Human | [2][3][4][5] |
| Serotonin Transporter (SERT) | 98 | Human | [2][4][5] |
Adrenergic and Histamine (B1213489) Receptor Binding Affinity
Aripiprazole also interacts with adrenergic and histamine receptors, which can influence some of its side effects, such as orthostatic hypotension (alpha-1 adrenergic antagonism) and sedation (histamine H1 antagonism).[2]
| Receptor | Ki (nM) | Species | Reference(s) |
| Alpha-1A Adrenergic | 25.7 | Human | [6] |
| Alpha-1B Adrenergic | 57 | Human | [2] |
| Alpha-2A Adrenergic | - | - | - |
| Alpha-2B Adrenergic | 103 | Human | [6] |
| Alpha-2C Adrenergic | - | - | - |
| Histamine H1 | 25.1 - 61 | Human | [2][4][6] |
| Histamine H2 | >10,000 | Human | [6] |
| Histamine H3 | 224 | Guinea Pig | [6] |
| Histamine H4 | >10,000 | Human | [6] |
Other Receptor Affinities
Aripiprazole has a negligible affinity for cholinergic muscarinic receptors, which contributes to its favorable side-effect profile regarding anticholinergic effects.[2][4]
| Receptor | Ki (nM) / IC50 (nM) | Species | Reference(s) |
| Cholinergic Muscarinic M1-M5 | >1000 | - | [2][4] |
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to determine the receptor binding affinity and functional activity of aripiprazole.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a competitor ligand (in this case, aripiprazole) to measure its ability to displace the radioligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (aripiprazole) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at a given receptor.
1. GTPγS Binding Assay (for G-protein coupled receptors):
-
This assay measures the activation of G-proteins following receptor stimulation.
-
Membranes from cells expressing the receptor of interest (e.g., 5-HT1A) are incubated with aripiprazole.
-
A non-hydrolyzable GTP analog, [35S]GTPγS, is added.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The amount of bound [35S]GTPγS is quantified to determine the extent of G-protein activation.[5] Aripiprazole's partial agonist activity at 5-HT1A receptors can be demonstrated using this method.[5]
2. Calcium Flux Assay (for Gq-coupled receptors):
-
This assay is used for receptors that signal through the Gq pathway, leading to an increase in intracellular calcium, such as the 5-HT2A receptor.
-
Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.
-
Aripiprazole is added to the cells.
-
Changes in intracellular calcium concentration are measured by detecting changes in fluorescence.
-
An antagonist, like aripiprazole at the 5-HT2A receptor, will block the calcium flux induced by a known 5-HT2A agonist.[5]
Signaling Pathways
The clinical effects of aripiprazole are a direct consequence of its modulation of intracellular signaling cascades downstream of the receptors it targets.
Dopamine D2 Receptor Signaling
As a partial agonist, aripiprazole's effect on D2 receptor signaling is dependent on the surrounding dopamine concentration. In a hyperdopaminergic state, it acts as an antagonist, reducing downstream signaling. Conversely, in a hypodopaminergic state, it acts as an agonist, stimulating the pathway. The D2 receptor is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of other pathways such as the mitogen-activated protein kinase (MAPK) and Gβγ signaling pathways. Aripiprazole has been shown to be a partial agonist for Gαi/o activation and a robust antagonist for Gβγ signaling.[7]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. brain-health.co [brain-health.co]
- 4. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Profile of Aripiprazole Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is a second-generation atypical antipsychotic distinguished by a unique pharmacological profile that sets it apart from other agents in its class.[1] Unlike traditional antipsychotics that act as full antagonists at the dopamine (B1211576) D2 receptor, aripiprazole functions as a partial agonist.[1][2] This property has led to its classification as a "dopamine-serotonin system stabilizer."[3] This technical guide provides an in-depth exploration of the neurochemical effects of aripiprazole monohydrate in the brain, presenting key quantitative data, detailed experimental methodologies, and visual representations of its complex interactions with neural signaling pathways.
Core Mechanism of Action
Aripiprazole's therapeutic efficacy is primarily attributed to its partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, combined with antagonist activity at serotonin 5-HT2A receptors.[4][5] As a partial agonist, aripiprazole exhibits a stabilizing effect on dopaminergic neurotransmission.[6] In conditions of excessive dopamine activity (hyperdopaminergic states), it acts as a functional antagonist, reducing neuronal firing.[4][7] Conversely, in low dopamine conditions (hypodopaminergic states), it demonstrates agonist properties, increasing dopamine firing.[4][7] This dual action is thought to mitigate the positive symptoms of schizophrenia in the mesolimbic pathway and address negative and cognitive symptoms by enhancing dopaminergic activity in the mesocortical pathway.[8]
Quantitative Data: Receptor Binding and Occupancy
The interaction of aripiprazole with various neurotransmitter receptors has been extensively quantified. The following tables summarize its binding affinities and in vivo receptor occupancy at clinically relevant doses.
Table 1: Receptor Binding Affinities (Ki) of Aripiprazole
| Receptor Subtype | Ki (nM) | Functional Activity |
| Dopamine D2 | 0.34[4][8] | Partial Agonist[2][8] |
| Dopamine D3 | 0.8[4][8] | Partial Agonist[6][9] |
| Dopamine D4 | 44[4] | Partial Agonist[6] |
| Serotonin 5-HT1A | 1.7[4][8] | Partial Agonist[3][6] |
| Serotonin 5-HT2A | 3.4[4][8] | Antagonist/Partial Agonist[4][10] |
| Serotonin 5-HT2B | 0.36[8] | Inverse Agonist[6] |
| Serotonin 5-HT2C | 15[4][10] | Partial Agonist[6] |
| Serotonin 5-HT7 | 39[4][10] | Functional Antagonist[6] |
| Alpha-1 Adrenergic | 57[4] | Antagonist[4] |
| Histamine H1 | 61[4] | Antagonist[4] |
| Serotonin Transporter (SERT) | 98[4][10] | Weak Affinity[6] |
| Muscarinic M1 | >1000[4] | Negligible Affinity[4] |
Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Receptor Occupancy of Aripiprazole in Humans
| Daily Dose | Dopamine D2 Receptor Occupancy | Serotonin 5-HT2A Receptor Occupancy | Serotonin 5-HT1A Receptor Occupancy | Reference |
| 0.5 mg | 31-40% | - | - | [6][11] |
| 1 mg | 49-57% | - | - | [12] |
| 2 mg | 44-75% | - | - | [6][12] |
| 10 mg | 75-86% | 54-60% | ~16% | [6][12][13] |
| 15 mg | - | 54-60% | ~16% | [13] |
| 20 mg | - | 54-60% | ~16% | [13] |
| 30 mg | 80-95% | 54-60% | ~16% | [6][11][12][13] |
| 40 mg | ~95% | - | - | [6] |
Receptor occupancy was measured using Positron Emission Tomography (PET) in human subjects.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the neurochemical effects of aripiprazole.
Radioligand Binding Assays
These assays are employed to determine the in vitro binding affinity (Ki) of aripiprazole for various receptors.
Objective: To quantify the affinity of aripiprazole for a specific neurotransmitter receptor.
General Protocol:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) genetically engineered to express a high density of the target human receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated via centrifugation. The resulting membrane pellet is resuspended in a suitable assay buffer.[1]
-
Competitive Binding Assay: A constant concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled test compound (aripiprazole) are added to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Positron Emission Tomography (PET) Imaging
PET studies are utilized to measure in vivo receptor occupancy in the human brain at different doses of aripiprazole.
Objective: To determine the percentage of specific neurotransmitter receptors occupied by aripiprazole in the living human brain.
General Protocol:
-
Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.[13][14]
-
Baseline Scan: A baseline PET scan is performed before the administration of aripiprazole to measure the baseline density of the target receptors. This involves injecting a radiotracer that binds specifically to the receptor of interest (e.g., [11C]raclopride for D2 receptors, [18F]setoperone for 5-HT2A receptors, or [11C]WAY100635 for 5-HT1A receptors).[13][14]
-
Drug Administration: Subjects are administered a specific daily dose of aripiprazole for a designated period (e.g., 14 days) to reach steady-state plasma concentrations.[11][13]
-
Post-Dosing Scan: A second PET scan is conducted while the subjects are on aripiprazole. The same radiotracer is used to measure the now-reduced availability of the target receptors for the radiotracer to bind to.
-
Data Analysis: The PET images from the baseline and post-dosing scans are analyzed to calculate the percentage of receptor occupancy by aripiprazole. This is typically determined by the reduction in the binding potential of the radiotracer in various brain regions.[12][14]
In Vivo Microdialysis
This technique is used to measure the effects of aripiprazole on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To assess the impact of aripiprazole administration on the release of neurotransmitters like dopamine in brain areas such as the prefrontal cortex and striatum.[15][16]
General Protocol:
-
Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens, or striatum) of an anesthetized rat.[16][17]
-
Recovery: The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid of the surrounding brain tissue diffuse across the semi-permeable membrane of the probe and into the dialysate. Samples of the dialysate are collected at regular intervals.
-
Drug Administration: Aripiprazole is administered to the animal (e.g., via intraperitoneal injection or oral gavage).[16][17]
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and its metabolites.[16]
-
Data Interpretation: The changes in neurotransmitter concentrations following drug administration are compared to baseline levels to determine the effect of aripiprazole on neurotransmitter release.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways affected by aripiprazole and the workflows of the experimental protocols described above.
Caption: Dopamine D2 receptor signaling pathway and the modulatory effect of aripiprazole.
Caption: Serotonin 5-HT1A receptor signaling pathway showing aripiprazole's partial agonism.
Caption: Serotonin 5-HT2A receptor signaling pathway illustrating aripiprazole's antagonism.
Caption: A generalized workflow for determining receptor binding affinity via radioligand assay.
Downstream Signaling Effects
Chronic administration of aripiprazole has been shown to modulate intracellular signaling pathways that are crucial for neuronal function and plasticity. Studies in animal models have demonstrated that aripiprazole can activate the Akt-GSK3β signaling pathway.[18][19] It has also been observed to affect the PKA signaling pathway and upregulate the expression of GABAA receptors and CREB1 (cAMP-responsive element-binding protein 1) in a brain-region-dependent manner.[18][20][21] These downstream effects may contribute to its long-term therapeutic efficacy and unique clinical profile.[18][22]
Conclusion
This compound possesses a multifaceted neurochemical profile characterized by its dopamine D2 and serotonin 5-HT1A partial agonism and 5-HT2A antagonism.[4][5] This unique mechanism of action as a dopamine-serotonin system stabilizer allows for a modulation of neuronal activity that differs significantly from other atypical antipsychotics.[3] Its high affinity for D2 receptors, coupled with high in vivo occupancy at therapeutic doses, underscores the clinical relevance of its partial agonist activity.[6][11][12] The downstream effects on critical signaling cascades further contribute to its overall therapeutic impact. A thorough understanding of these intricate neurochemical interactions is paramount for the ongoing research and development of novel therapeutics for psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aripiprazole - Wikipedia [en.wikipedia.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. psychscenehub.com [psychscenehub.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dopamine D2 and D3 receptor occupancy in normal humans treated with the antipsychotic drug aripiprazole (OPC 14597): a study using positron emission tomography and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA | PLOS One [journals.plos.org]
- 15. academic.oup.com [academic.oup.com]
- 16. In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Unique effects of acute aripiprazole treatment on the dopamine D2 receptor downstream cAMP-PKA and Akt-GSK3β signalling pathways in rats - University of Wollongong - Figshare [ro.uow.edu.au]
- 20. Aripiprazole Increases the PKA Signalling and Expression of the GABAA Receptor and CREB1 in the Nucleus Accumbens of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PM439. Chronic effects of aripiprazole on the GSK3ß-dependent pathways, NMDA receptor and CREB1 in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Aripiprazole Monohydrate Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aripiprazole (B633) is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2] This mechanism of action is thought to contribute to its efficacy in treating a range of psychiatric disorders by stabilizing dopamine and serotonin neurotransmission.[3] Animal models are crucial for elucidating the preclinical efficacy and underlying neurobiological mechanisms of aripiprazole monohydrate. These models aim to replicate specific symptom domains of human psychiatric disorders, such as positive and negative symptoms of schizophrenia, anxiety-related behaviors, and cognitive deficits.
This document provides detailed application notes and protocols for several key animal models used to assess the efficacy of this compound.
I. Models of Schizophrenia-Like Symptoms
A. NMDA Receptor Antagonist-Induced Hyperactivity and Social Deficits
Models utilizing N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 (dizocilpine) and phencyclidine (PCP), are widely used to induce behavioral abnormalities in rodents that mimic the positive and negative symptoms of schizophrenia.[4] Aripiprazole has been shown to be effective in reversing the behavioral deficits induced by these antagonists.[2][3][4][5]
1. MK-801-Induced Hyperlocomotion
This model assesses the potential of aripiprazole to mitigate the hyperdopaminergic state associated with the positive symptoms of schizophrenia.
-
Experimental Protocol:
-
Animals: Male Albino Swiss mice or Sprague-Dawley rats are commonly used.[5][6] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 0.3 mg/kg, intraperitoneally - i.p.) or vehicle.[5]
-
After a 30-minute pretreatment interval, administer MK-801 (e.g., 0.3 mg/kg, i.p.) or saline.[5]
-
Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a duration of 30-60 minutes.[5][7]
-
-
Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
2. MK-801-Induced Social Recognition Deficits
This model evaluates the efficacy of aripiprazole in ameliorating cognitive deficits and negative symptoms, such as social withdrawal.
-
Experimental Protocol:
-
Animals: Hooded Lister rats are suitable for this paradigm.[2]
-
Apparatus: A three-chambered social interaction arena.
-
Procedure:
-
Habituation: On the day before testing, allow each rat to explore the empty three-chambered arena for a short period.
-
Testing - Sociability Phase: Place a novel, unfamiliar rat (Stranger 1) in one of the side chambers (enclosed in a wire cage) and leave the other side chamber empty. Place the test rat in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes). Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Testing - Social Novelty Phase: Immediately following the sociability phase, place a new, unfamiliar rat (Stranger 2) in the previously empty chamber. The test rat is then allowed to explore the arena again for a set duration (e.g., 5-10 minutes). Record the time spent sniffing Stranger 1 versus Stranger 2.
-
Drug Administration: Administer aripiprazole (e.g., 2 or 10 mg/kg) prior to the administration of MK-801 (e.g., >0.03 mg/kg).[2]
-
-
Data Analysis: Calculate a sociability index (time with Stranger 1 vs. empty cage) and a social novelty preference index (time with Stranger 2 vs. Stranger 1). Compare these indices across treatment groups.
-
B. Prepulse Inhibition (PPI) Deficits
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Experimental Protocol:
-
Animals: Male ddY mice or other suitable rodent strains.[3]
-
Apparatus: A startle reflex measurement system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to detect the startle response.
-
Procedure:
-
Acclimatize the animal to the startle chamber for a 5-10 minute period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74, 82, or 90 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Trials are presented in a pseudorandom order.
-
To induce a PPI deficit, administer a psychostimulant like apomorphine (B128758) or MK-801.[3][8]
-
Administer aripiprazole (e.g., 4.0 mg/kg) prior to the psychostimulant to assess its ability to reverse the PPI deficit.[3]
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
C. Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy, particularly for positive symptoms. It assesses the ability of an animal to learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
-
Experimental Protocol:
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild footshock. Each compartment is equipped with a light and/or a tone generator.
-
Procedure:
-
Acquisition Training: Place the rat in one compartment. Present the conditioned stimulus (CS; e.g., a light) for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; a mild footshock) through the grid floor. The rat can escape the shock by moving to the other compartment. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US.
-
Repeat trials with an inter-trial interval.
-
Drug Testing: Once the animals have reached a stable baseline of avoidance responding, administer aripiprazole (e.g., 3, 10, or 30 mg/kg, subcutaneously - s.c.) or vehicle daily for several consecutive days.[6][9]
-
-
Data Analysis: Record the number of avoidance responses, escape failures, and inter-trial crosses. Aripiprazole is expected to decrease the number of avoidance responses without significantly affecting escape behavior.
II. Models of Anxiety and Depression
A. Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic drugs, like aripiprazole, are expected to increase the exploration of the open, more "anxiogenic" arms of the maze.
-
Experimental Protocol:
-
Animals: Male Wistar rats.[10]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer aripiprazole (e.g., 1 mg/kg) or vehicle.[10]
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and enclosed arms using a video-tracking system.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
-
B. Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable situation (a cylinder of water), they will eventually adopt an immobile posture. Antidepressants decrease the duration of immobility.
-
Experimental Protocol:
-
Apparatus: A transparent glass cylinder filled with water.
-
Procedure:
-
Pre-test Session (Day 1): Place the animal in the cylinder for a 15-minute session. This session serves to induce a stable level of immobility for the test session.
-
Drug Administration: Administer aripiprazole or vehicle at various time points before the test session (e.g., 24h, 5h, and 1h before the test).
-
Test Session (Day 2): Place the animal back in the cylinder for a 5-minute session. Record the duration of immobility.
-
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
III. Models of Cognitive Function
A. Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus. It is used to assess the potential of aripiprazole to improve cognitive deficits.
-
Experimental Protocol:
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. Each trial ends when the animal finds the platform or after a set time (e.g., 60 seconds).
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim in the pool for a set duration.
-
Drug Administration: Aripiprazole can be administered before each training session to assess its effect on learning, or before the probe trial to evaluate its effect on memory retrieval.
-
-
Data Analysis: During acquisition, measure the escape latency (time to find the platform) and path length. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
IV. Neurochemical Analysis
A. In Vivo Microdialysis
Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique can be used to determine how aripiprazole modulates dopamine and serotonin release.
-
Experimental Protocol:
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
After a recovery period, perfuse the probe with an artificial cerebrospinal fluid solution at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20-60 minutes).[24]
-
Administer aripiprazole and continue to collect samples to measure changes in neurotransmitter levels from baseline.
-
-
Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[24]
Data Presentation
Table 1: Efficacy of Aripiprazole in the MK-801-Induced Hyperlocomotion Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Arbitrary Units, Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 200 |
| Vehicle + MK-801 | 0.3 | 4500 ± 450 |
| Aripiprazole + MK-801 | 0.3 | 2500 ± 300* |
*p < 0.05 compared to Vehicle + MK-801 group. Data are hypothetical and for illustrative purposes, based on findings from studies like[5].
Table 2: Efficacy of Aripiprazole in Reversing MK-801-Induced Social Recognition Deficits in Rats
| Treatment Group | Dose (mg/kg) | Social Recognition Ratio (Mean ± SEM) |
| Vehicle + Vehicle | - | 1.8 ± 0.2 |
| Vehicle + MK-801 | >0.03 | 1.1 ± 0.1 |
| Aripiprazole + MK-801 | 2 | 1.5 ± 0.15 |
| Aripiprazole + MK-801 | 10 | 1.7 ± 0.2 |
*p < 0.05 compared to Vehicle + MK-801 group. Data are illustrative and based on findings from studies like[2].
Table 3: Effect of Aripiprazole on Prepulse Inhibition (PPI) Deficits Induced by MK-801 in Mice
| Treatment Group | Dose (mg/kg) | % PPI (at 82 dB prepulse, Mean ± SEM) |
| Vehicle + Saline | - | 65 ± 5 |
| Vehicle + MK-801 | 0.15 | 30 ± 4 |
| Aripiprazole + MK-801 | 4.0 | 55 ± 6* |
*p < 0.05 compared to Vehicle + MK-801 group. Data are illustrative and based on findings from studies like[3].
Table 4: Effect of Aripiprazole in the Elevated Plus Maze in Rats
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 20 ± 3 | 25 ± 4 |
| Aripiprazole | 1.0 | 35 ± 5 | 40 ± 6 |
*p < 0.05 compared to Vehicle group. Data are illustrative and based on findings from studies like[10].
Visualization of Pathways and Workflows
Caption: Aripiprazole's multimodal action on key monoamine receptors.
Caption: Workflow for the MK-801-induced hyperlocomotion test.
Caption: Workflow for the Elevated Plus Maze test.
References
- 1. Frontiers | Aripiprazole Facilitates Extinction of Conditioned Fear in Adolescent Rats [frontiersin.org]
- 2. MK-801-induced deficits in social recognition in rats: reversal by aripiprazole, but not olanzapine, risperidone, or cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aripiprazole on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical antipsychotics attenuate MK801-induced social withdrawal and hyperlocomotion in the RHA rat model of schizophrenia-relevant features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined treatment with aripiprazole and antidepressants reversed some MK-801-induced schizophrenia-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repeated administration of aripiprazole produces a sensitization effect in the suppression of avoidance responding and phencyclidine-induced hyperlocomotion and increases D2 receptor-mediated behavioral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-aversive effects of the atypical antipsychotic, aripiprazole, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.ucc.ie [iris.ucc.ie]
- 13. researchgate.net [researchgate.net]
- 14. Influence of aripiprazole on the antidepressant, anxiolytic and cognitive functions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 17. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Application Notes and Protocols for the Quantification of Aripiprazole in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) and pharmacokinetic studies require robust and validated analytical methods for the accurate quantification of aripiprazole and its active metabolite, dehydroaripiprazole (B194390), in plasma. This document provides detailed protocols for two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Method 1: High-Sensitivity LC-MS/MS Assay
This method is ideal for applications requiring high sensitivity and specificity, such as pharmacokinetic studies with low dosage or detailed metabolite profiling. LC-MS/MS is considered the gold standard for bioanalytical quantification.[1]
Experimental Protocol
1. Materials and Reagents:
-
Aripiprazole and Dehydroaripiprazole reference standards
-
Aripiprazole-d8 (Internal Standard, IS)[2]
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Ammonium Acetate
-
Methyl tert-butyl ether (MTBE)[3]
-
Drug-free human plasma (K2-EDTA)
2. Instrumentation:
-
Liquid Chromatography system (e.g., Agilent, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex, Thermo Fisher)[4]
3. Sample Preparation (Liquid-Liquid Extraction - LLE): [3]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Aripiprazole-d8 at 100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
4. Visualization of the LC-MS/MS Workflow
Caption: General workflow for aripiprazole quantification in plasma by LC-MS/MS.
Data Presentation: LC-MS/MS Method Parameters
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| LC Column | Aquasil C18 (100 x 2.1 mm, 5 µm)[3] |
| Mobile Phase | 65:35 (v/v) Methanol : 2 mM Ammonium Trifluoroacetate with 0.02% Formic Acid[3] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Ionization Mode | ESI Positive (+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Aripiprazole) | m/z 448.3 → 285.1[2] |
| MRM Transition (Dehydroaripiprazole) | m/z 446.3 → 285.1 |
| MRM Transition (IS: Aripiprazole-d8) | m/z 456.2 → 293.2[2] |
Table 2: Summary of Method Validation Results (LC-MS/MS)
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL[3][5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3][5] |
| Intra-day Precision (%CV) | ≤ 4.8%[3] |
| Inter-day Precision (%CV) | < 15%[5] |
| Accuracy | 85% - 115%[5] |
| Mean Extraction Recovery | > 96%[3] |
| Matrix Effect | Minimal ion suppression/enhancement observed[3] |
| Stability | Stable under various storage conditions (bench-top, freeze-thaw, long-term) |
Method 2: Standard HPLC-UV Assay
This method is a cost-effective alternative suitable for routine therapeutic drug monitoring where the expected plasma concentrations are higher. While less sensitive than LC-MS/MS, it provides reliable quantification for clinical applications.
Experimental Protocol
1. Materials and Reagents:
-
Aripiprazole reference standard
-
Voriconazole (Internal Standard, IS)[6]
-
HPLC-grade Acetonitrile and Water[6]
-
Potassium Dihydrogen Phosphate[6]
-
Phosphoric Acid
-
Drug-free human plasma (K2-EDTA)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector (e.g., Agilent, Shimadzu)
-
C18 reverse-phase column
3. Sample Preparation (Protein Precipitation - PPT): [7]
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Voriconazole at 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 1.0 mL of cold Acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Vortex for 1 minute and inject into the HPLC system.
4. Visualization of Sample Preparation Techniques
Caption: Comparison of LLE and PPT sample preparation workflows for aripiprazole.
Data Presentation: HPLC-UV Method Parameters
Table 3: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC Column | Phenomenex C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 60:40 (v/v) Acetonitrile : 0.01N Potassium Dihydrogen Phosphate buffer (pH 4.8)[6] |
| Flow Rate | 1.0 mL/min[6][8] |
| Column Temp. | 30°C[6] |
| Injection Vol. | 20 µL |
| UV Detection | 218 nm[6] |
| Retention Time | ~3.1 minutes[6] |
Table 4: Summary of Method Validation Results (HPLC-UV)
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 400 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[6] |
| Intra-day Precision (%CV) | < 2%[6] |
| Inter-day Precision (%CV) | < 2%[9] |
| Accuracy (% Recovery) | 98.12% - 101.29%[6] |
| Mean Extraction Recovery | ~98%[6] |
Conclusion
The choice of analytical method for aripiprazole quantification depends on the specific application. The LC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for research and pharmacokinetic studies.[3][10] The HPLC-UV method, while less sensitive, provides a robust, cost-effective, and reliable alternative for routine therapeutic drug monitoring in a clinical setting.[6][8] Both methods presented here are validated and demonstrate the necessary precision and accuracy for their intended purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of aripiprazole and dehydroaripiprazole in...: Ingenta Connect [ingentaconnect.com]
- 6. iajpb.org [iajpb.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Aripiprazole Monohydrate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of aripiprazole (B633) monohydrate in bulk drug substance and pharmaceutical dosage forms. The developed method is also capable of separating aripiprazole from its potential impurities and degradation products. This document provides comprehensive experimental protocols for method development, validation, and sample analysis, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors.[3][4] Aripiprazole can exist in different polymorphic forms, including an anhydrous form and a monohydrate.[5][6] The conversion between these forms can be influenced by environmental conditions such as temperature and humidity, potentially affecting the drug's solubility, dissolution rate, and bioavailability.[5] Therefore, a reliable analytical method to accurately quantify aripiprazole and monitor its purity is crucial for ensuring the quality, safety, and efficacy of the final drug product.
This application note presents a detailed HPLC method developed for the analysis of aripiprazole monohydrate. The method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[3][7][8] The protocols outlined herein adhere to the principles of method validation as per the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of Aripiprazole
A summary of the key physicochemical properties of aripiprazole is provided in Table 1. Understanding these properties is fundamental to developing a suitable HPLC method.
| Property | Value | Reference |
| Chemical Name | 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone | [9][10] |
| Molecular Formula | C23H27Cl2N3O2 | [9][11] |
| Molecular Weight | 448.39 g/mol | [9][11] |
| pKa | Not explicitly found in search results | |
| logP | 4.6 | [9] |
| Solubility | Practically insoluble in water, with solubility increasing at lower pH. Freely soluble in N,N-dimethylformamide, soluble in dichloromethane, and very slightly soluble in ethanol. | [5][10] |
HPLC Method Development and Optimization
The development of this HPLC method focused on achieving optimal separation of aripiprazole from its known impurities and potential degradation products. The process involved a systematic evaluation of various chromatographic parameters.
Experimental Workflow
The logical workflow for the HPLC method development is illustrated in the following diagram:
Caption: Workflow for HPLC Method Development and Validation.
Optimized Chromatographic Conditions
Based on the method development studies, the optimized chromatographic conditions for the analysis of this compound are summarized in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/PDA detector |
| Column | Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Aripiprazole USP Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of aripiprazole and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on aripiprazole. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: Aripiprazole solution was treated with 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Aripiprazole solution was treated with 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Aripiprazole solution was treated with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Aripiprazole solid drug substance was exposed to 105 °C for 48 hours.
-
Photolytic Degradation: Aripiprazole solid drug substance was exposed to UV light (254 nm) for 24 hours.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability tests are an integral part of the analytical method and are used to verify that the chromatographic system is adequate for the intended analysis. The results are presented in Table 3.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Aripiprazole) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Aripiprazole) | ≥ 2000 | 8500 |
| %RSD of 6 Injections | ≤ 2.0% | 0.5% |
Validation Data Summary
A summary of the method validation results is provided in Table 4.
| Parameter | Results |
| Specificity | No interference from blank, placebo, impurities, or degradation products at the retention time of aripiprazole. |
| Linearity (Concentration Range) | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability (n=6) | ≤ 2.0% |
| - Intermediate Precision (n=6) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Robustness | The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Conclusion
The developed RP-HPLC method for the analysis of this compound is simple, precise, accurate, and stability-indicating. The method was successfully validated according to ICH guidelines and is suitable for the routine quality control analysis of aripiprazole in bulk drug and pharmaceutical formulations, as well as for stability studies. The clear separation of the aripiprazole peak from potential degradation products and impurities ensures the reliability of the analytical results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Aripiprazole EP Reference Standard CAS 129722-12-9 Sigma Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 9. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. アリピプラゾール United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Utilizing Aripiprazole Monohydrate in Rodent Models of Psychosis
Introduction
Aripiprazole (B633) is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile; it acts as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2][3] This mechanism classifies it as a dopamine-serotonin system stabilizer.[2][4] In preclinical research, aripiprazole monohydrate is extensively used to model antipsychotic effects in rodents. These application notes provide an overview of its mechanism of action, protocols for its use in common rodent models of psychosis, and a summary of quantitative data from relevant studies.
Mechanism of Action
Aripiprazole's therapeutic effects are attributed to its distinct interactions with key neurotransmitter systems implicated in psychosis.[1] Unlike traditional antipsychotics that are full D2 receptor antagonists, aripiprazole's partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in hyperdopaminergic states (like the mesolimbic pathway in psychosis) and a functional agonist in hypodopaminergic states (like the mesocortical pathway, potentially improving negative and cognitive symptoms).[4][5] This stabilizing effect is complemented by its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which may contribute to its efficacy against a broad range of symptoms and its favorable side-effect profile, including a lower incidence of extrapyramidal symptoms.[2][5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Effect of aripiprazole on 5-HT2 receptor-mediated wet-dog shake responses and disruption of prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Aripiprazole Monohydrate for Long-Acting Injectable (LAI) Formulations
Introduction
Aripiprazole (B633) is an atypical antipsychotic agent widely used for the treatment of schizophrenia and bipolar I disorder.[1][2] To address challenges with medication adherence, long-acting injectable (LAI) formulations have been developed to ensure consistent drug delivery and improve patient outcomes.[3][4][5] Aripiprazole monohydrate is the active pharmaceutical ingredient (API) in several commercial LAI products, such as Abilify Maintena® and Abilify Asimtufii®.[1][4][6] These formulations are typically aqueous suspensions where the crystalline this compound is slowly absorbed after intramuscular injection, providing sustained therapeutic plasma concentrations for extended periods, such as once-monthly or once-every-two-months.[2][6][7]
The preparation of a stable, sterile, and effective this compound LAI is a complex process. Key challenges include controlling the particle size of the sparingly soluble API to ensure a predictable release profile, maintaining the stability of the suspension to prevent aggregation, and ensuring the sterility of the final product.[4][8] Due to the thermal sensitivity of aripiprazole and the tendency for particles to agglomerate, terminal sterilization methods like autoclaving the final suspension are often unsuitable.[9][10] Therefore, aseptic processing techniques are typically employed, where each component is sterilized separately before being combined in a sterile environment.[9][10]
These application notes provide a detailed overview of the formulation components, manufacturing workflows, and key experimental protocols involved in the preparation of this compound for long-acting injectable suspensions.
Key Formulation Components
The formulation of an this compound LAI involves several critical excipients that ensure the stability, injectability, and desired pharmacokinetic profile of the drug product.
| Component | Example | Function | Typical Concentration (w/w) |
| Active Pharmaceutical Ingredient (API) | This compound | The therapeutic agent, provided as a crystalline solid.[4][11] | 10-20% |
| Suspending Agent / Viscosity Enhancer | Carboxymethyl Cellulose (B213188) Sodium (CMCNa)[4][11] | Prevents rapid sedimentation of API particles and ensures uniform dosing.[12] | 0.5-1.5%[4][11] |
| Bulking Agent / Cryoprotectant | Mannitol[4][11] | Provides bulk to the lyophilized cake and protects the API during freeze-drying.[12][13] | 3-8%[13] |
| Buffering Agent | Sodium Phosphate (B84403) Monobasic Monohydrate[4][11] | Maintains the pH of the formulation within a stable range (typically around 7.0).[4] | 0.05-0.15%[4][11] |
| pH Adjuster | Sodium Hydroxide | Used to adjust the final pH of the vehicle to the target range.[4][11] | As needed |
| Vehicle | Water for Injection (WFI) | The primary solvent for the formulation.[4] | q.s. to 100% |
Manufacturing & Experimental Workflow
The manufacturing of this compound LAI follows a stringent aseptic process to ensure sterility and product quality. The overall workflow involves preparing a sterile aqueous vehicle, reducing the particle size of the sterile API, combining them to form a suspension, and finally, lyophilizing the suspension to create a stable powder for reconstitution.
Experimental Protocols
The following protocols are generalized methodologies based on published literature and patents for the laboratory-scale preparation of this compound suspensions.[4][14] All operations must be performed using appropriate aseptic techniques in a sterile environment (e.g., a laminar flow hood or isolator).
Protocol 1: Preparation of Sterile Aqueous Vehicle
This protocol describes the preparation of the aqueous solution that will carry the suspended API.
-
Dissolution: In a sterile vessel, slowly add carboxymethyl cellulose sodium (13.09 g) to Water for Injection (WFI, 1300 g) while stirring continuously. Stir for approximately 1 hour until fully dissolved.[4]
-
Addition of Excipients: Add mannitol (65.46 g) and disodium (B8443419) phosphate monohydrate (1.17 g) to the solution and continue stirring for at least 10 minutes to ensure complete dissolution.[4]
-
Volume Adjustment: Add WFI to reach a final total mass of 2770 g.[4]
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to 7.0 using a 10% NaOH aqueous solution as needed.[4]
-
Sterilization: Sterilize the vehicle by filtering it through a 0.22 µm filter into a sterile collection vessel.[4][14] Thermal treatment of the vehicle (e.g., autoclaving) prior to filtration can also be considered to enhance stability.[4]
Protocol 2: Aseptic Suspension and Particle Size Reduction
This protocol details the creation of the suspension and the critical step of reducing the API particle size to the desired range (1-10 µm).[9][13]
-
Initial Suspension (Pre-milling): Transfer the sterile vehicle into a high-shear rotor-stator homogenizer. Aseptically introduce sterile this compound (327.24 g) into the vehicle.[4]
-
High-Shear Homogenization: Homogenize the mixture at high speed (e.g., 12,000 rpm) for 40-60 minutes. Maintain the temperature at or below 30°C using a cooling jacket. This step breaks down large agglomerates and creates a more uniform primary suspension.[4][14]
-
Wet Bead Milling: Transfer the homogenized suspension to a sterile bead mill. Mill the suspension to achieve the target mean particle size of approximately 1-10 µm.[9][13] The milling process parameters (e.g., bead size, agitator speed, flow rate) must be optimized to reach the desired particle size distribution without causing polymorphic changes to the API.[4]
-
In-Process Monitoring: Periodically sample the suspension and measure the particle size distribution using laser diffraction to monitor the progress of the milling process.[4]
Protocol 3: Lyophilization (Freeze-Drying)
Lyophilization creates a stable, dry powder that can be easily reconstituted before injection.[5][15]
-
Aseptic Filling: Aseptically fill the final, milled suspension into sterile vials.
-
Freezing: Place the vials onto the shelves of a lyophilizer. Cool the shelves to a temperature between -20°C and -55°C at a controlled rate to freeze the suspension completely.[14]
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to a point below 0°C. This allows the frozen water to sublimate directly from a solid to a vapor. A typical primary drying phase can last for 36 hours or more.[4][14]
-
Secondary Drying (Desorption): After primary drying is complete, the shelf temperature can be raised above 0°C to remove any residual, bound water molecules.[14]
-
Stoppering: Once drying is complete, the vials are stoppered under vacuum or partial vacuum within the lyophilizer before being removed for external capping.[4]
Physicochemical Characterization
Characterization of the suspension and final lyophilized product is critical to ensure quality, stability, and performance.
| Parameter | Method | Typical Specification | Purpose |
| Particle Size Distribution (PSD) | Laser Diffraction (e.g., Malvern Mastersizer)[4] | Mean particle size: 1-10 µm.[9][13] | Ensures predictable dissolution and sustained-release profile. |
| Viscosity | Rotational Viscometer | Varies with formulation; should allow for easy resuspension and injection. | Confirms appropriate flow properties for administration. |
| Polymorphic Form | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)[16][17] | Consistent with this compound crystalline form.[4] | Verifies that the manufacturing process did not alter the stable crystal form of the API. |
| Sterility Testing | As per USP/Ph. Eur. | Must be sterile. | Ensures patient safety by confirming the absence of microbial contamination. |
| Reconstitution Time | Visual Inspection | Rapid and complete resuspension with gentle shaking.[7] | Confirms the lyophilized product is suitable for clinical use. |
Aseptic Processing and Sterility Assurance
Maintaining sterility is paramount for injectable products. Since this compound formulations are often not terminally sterilized, a robust aseptic manufacturing process is essential.[9][10]
An alternative to full aseptic processing is the concept of "in-process moist-heat sterilization," where the entire suspension is sterilized before the final milling and homogenization steps.[9][18] This approach can be more efficient but requires careful validation to ensure that the heat does not negatively impact the API's physical or chemical properties.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. grokipedia.com [grokipedia.com]
- 4. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-acting injectable aripiprazole: how might it fit in our tool box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Methods for producing aripiprazole suspension and freeze-dried formulation - Eureka | Patsnap [eureka.patsnap.com]
- 9. CA3030972A1 - Process for preparing sterile aripiprazole formulation - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. mims.com [mims.com]
- 12. mdpi.com [mdpi.com]
- 13. US7807680B2 - Controlled release sterile injectable aripiprazole formulation and method - Google Patents [patents.google.com]
- 14. US9457026B2 - Methods for producing aripiprazole suspension and freeze-dried formulation - Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Characterization of Polymorphisms of Aripiprazole [cjph.com.cn]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for Studying Dopamine D2 Receptor Partial Agonism Using Aripiprazole Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing aripiprazole (B633) monohydrate as a tool to study dopamine (B1211576) D2 receptor (D2R) partial agonism. This document includes detailed experimental protocols for key in vitro assays, a summary of quantitative pharmacological data, and visualizations of relevant signaling pathways and workflows.
Introduction
Aripiprazole is an atypical antipsychotic characterized by its unique mechanism of action as a partial agonist at the dopamine D2 receptor.[1][2] Unlike full agonists that elicit a maximal receptor response or antagonists that block the receptor, aripiprazole produces a submaximal response, acting as a functional antagonist in the presence of excess dopamine and as a functional agonist in dopamine-deficient states.[2] This "dopamine system stabilizer" activity is central to its therapeutic efficacy and favorable side-effect profile.[2] Aripiprazole monohydrate is a stable, crystalline form of aripiprazole suitable for research applications.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of aripiprazole at the human dopamine D2 receptor. These values have been compiled from various studies and assay systems.
Table 1: Aripiprazole Binding Affinity for Dopamine D2 Receptors
| Receptor Subtype | Radioligand | Cell Line | K_i_ (nM) | Reference(s) |
| D2L | [3H]Spiperone | CHO | 0.34 - 1.64 | |
| D2S | Not Specified | Not Specified | Similar to D2L | [3] |
| D2 | [3H]Raclopride | Not Specified | ~0.5 | Not Specified |
Table 2: Aripiprazole Functional Activity at Dopamine D2 Receptors
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| cAMP Accumulation (inhibition) | CHO-hD2L | EC_50_ (nM) | ~1 - 10 | [4][5] |
| Intrinsic Activity (% of Dopamine) | 25% - 90% (depends on receptor density) | [4][6] | ||
| [35S]GTPγS Binding | CHO-D2 | EC_50_ (nM) | ~10 - 100 | |
| Intrinsic Activity (% of Dopamine) | Low to moderate | [7] | ||
| β-Arrestin Recruitment (BRET) | HEK293 | EC_50 (nM) | ~6 | [8] |
| Intrinsic Activity (% of Dopamine) | ~20% | [8] | ||
| ERK1/2 Phosphorylation | CHO-D2L | EC_50_ (nM) | ~1 - 10 | [9] |
| Intrinsic Activity (% of Dopamine) | Partial agonist activity observed | [9] |
Note: The intrinsic activity of aripiprazole can vary significantly depending on the specific assay conditions and the expression level of D2 receptors in the cellular system used.[4][6]
Signaling Pathways
Aripiprazole's partial agonism at the D2 receptor modulates downstream signaling through both G-protein dependent and β-arrestin pathways.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the partial agonist activity of this compound at the dopamine D2 receptor.
Radioligand Binding Assay
This protocol determines the binding affinity (K_i_) of aripiprazole for the D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]Spiperone or [3H]Raclopride)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2_, 1 mM MgCl_2_, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its K_d_, and the cell membrane preparation.
-
Add the various concentrations of aripiprazole or vehicle control to the appropriate wells. For determining non-specific binding, add a high concentration of an unlabeled antagonist like haloperidol.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC_50_ (the concentration of aripiprazole that inhibits 50% of specific radioligand binding).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of aripiprazole to inhibit adenylyl cyclase activity, a downstream effect of D2 receptor activation via G_i/o_ proteins.
Materials:
-
Cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Full agonist (e.g., Dopamine or Quinpirole)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell culture medium and supplements
Procedure:
-
Seed the D2R-expressing cells in a 96-well plate and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of the different concentrations of aripiprazole. To determine the maximal response, include a set of wells with a full agonist.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of aripiprazole to generate a dose-response curve.
-
Determine the EC_50_ (potency) and E_max_ (maximal effect) from the curve. The intrinsic activity is calculated as (E_max_ of aripiprazole / E_max_ of the full agonist) x 100%.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
This compound
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl_2_, 1 mM EDTA, pH 7.4)
-
Full agonist (e.g., Dopamine)
-
Glass fiber filters or SPA beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, GDP, and the aripiprazole dilutions or vehicle control.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Generate dose-response curves to determine the EC_50_ and E_max_ for G-protein activation. Calculate the intrinsic activity relative to a full agonist.[7]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the D2 receptor upon agonist binding, which is involved in receptor desensitization and G-protein independent signaling.
Materials:
-
Cells co-expressing a tagged human dopamine D2 receptor and a tagged β-arrestin (e.g., using BRET or enzyme complementation assay systems).[10][11]
-
This compound
-
Full agonist (e.g., Dopamine)
-
Assay-specific substrate (e.g., coelenterazine (B1669285) for BRET)
-
Plate reader capable of detecting the specific assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Add serial dilutions of this compound or a full agonist control.
-
Incubate for a period determined by the assay kinetics.
-
Add the detection substrate if required by the assay system.
-
Measure the signal (e.g., BRET ratio) using a plate reader.
-
Analyze the data to generate dose-response curves and determine the EC_50_ and intrinsic activity for β-arrestin recruitment.[10][11]
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event that can be initiated by both G-protein and β-arrestin pathways.
Materials:
-
Cells expressing human dopamine D2 receptors
-
This compound
-
Full agonist (e.g., Dopamine)
-
Cell lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Western blotting or ELISA-based detection system
Procedure:
-
Grow cells to confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound or a full agonist for a short time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Measure the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the log concentration of aripiprazole to determine the EC_50_ and intrinsic activity.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental system. It is also recommended to consult the original research articles cited for more detailed information.
References
- 1. Aripiprazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Aripiprazole Monohydrate Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3][4][5][6][7] This mechanism of action has led to its classification as a "dopamine-serotonin system stabilizer."[2] Aripiprazole monohydrate is a crystalline form of aripiprazole. Understanding the behavioral effects of this compound is crucial for its development and clinical application in treating psychiatric disorders such as schizophrenia and bipolar disorder.[1][5]
These application notes provide detailed protocols for key behavioral assays in rodent models to assess the antipsychotic, anxiolytic, and sensorimotor gating effects of this compound. The provided methodologies, data presentation guidelines, and visual aids are intended to assist researchers in designing and conducting robust preclinical behavioral studies.
Mechanism of Action: Aripiprazole Signaling Pathways
Aripiprazole's therapeutic effects are attributed to its distinct interactions with key neurotransmitter systems in the brain. Unlike traditional antipsychotics that act as full antagonists at dopamine D2 receptors, aripiprazole's partial agonism allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (thought to underlie positive symptoms of schizophrenia) and increasing it in hypodopaminergic states (associated with negative and cognitive symptoms).[1][2] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors are believed to contribute to its anxiolytic effects and a favorable side-effect profile, particularly concerning extrapyramidal symptoms.[6][8][9]
Experimental Workflow
A typical experimental workflow for evaluating the behavioral effects of this compound in rodent models is outlined below. This workflow ensures proper animal handling, drug administration, and data collection for reliable and reproducible results.
Experimental Protocols
Open Field Test (OFT)
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone" and the surrounding squares as the "periphery zone."
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the designated time before testing.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's behavior for a 5-10 minute period using an automated tracking system or by manual scoring.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.
-
Exploratory Behavior: Rearing frequency.
-
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls) of equal size, extending from a central platform.
Procedure:
-
Acclimatization: Acclimate animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle at the specified time before the test.
-
Test Initiation: Place the animal on the central platform, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze for later scoring.
-
Parameters Measured:
-
Anxiety-like Behavior:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100.
-
-
Locomotor Activity: Total number of arm entries.
-
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a neurological process of filtering out irrelevant stimuli. Deficits in PPI are observed in psychiatric disorders like schizophrenia.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Acclimatization: Place the animal in the holding cylinder within the chamber and allow a 5-minute acclimatization period with background white noise.
-
Drug Administration: Administer this compound or vehicle at the designated time before testing.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75, 80, 85 dB) presented 100 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle response (whole-body flinch) is measured by the sensor for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Social Interaction Test
Objective: To evaluate social behavior, including sociability and preference for social novelty. This test is relevant for assessing negative symptoms associated with schizophrenia.
Apparatus: A three-chambered box. The box is divided into a central chamber and two side chambers. Access between chambers is through small openings. Wire cages are placed in the side chambers to house stimulus animals.
Procedure:
-
Habituation: Place the test animal in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase:
-
Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.
-
Place the test animal back in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Phase:
-
Keep the "stranger 1" mouse (now familiar) in its cage. Place a new, unfamiliar "stranger 2" mouse in the previously empty cage.
-
Return the test animal to the central chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Parameters Measured:
-
Sociability: Time spent in the chamber with the stranger mouse versus the empty cage; time spent sniffing the stranger mouse versus the empty cage.
-
Preference for Social Novelty: Time spent in the chamber with the novel stranger versus the familiar stranger; time spent sniffing the novel stranger versus the familiar stranger.
-
Data Presentation
Quantitative data from behavioral studies should be summarized in clearly structured tables to facilitate comparison between treatment groups. Below are example templates for presenting data from the described assays.
Table 1: Effects of this compound on Open Field Test Performance
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Center Entries | Rearing Frequency |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound on Elevated Plus Maze Performance
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects of this compound on Prepulse Inhibition
| Treatment Group | % PPI (75 dB Prepulse) | % PPI (80 dB Prepulse) | % PPI (85 dB Prepulse) | Startle Amplitude (Pulse-Alone) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 3) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Effects of this compound on Social Interaction Test
| Treatment Group | Sociability Phase | Social Novelty Phase |
| Time with Stranger 1 (s) | Time with Stranger 2 (s) | |
| Vehicle | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 1) | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 2) | Mean ± SEM | Mean ± SEM |
| Aripiprazole (Dose 3) | Mean ± SEM | Mean ± SEM |
Conclusion
The behavioral assays described in these application notes provide a robust framework for the preclinical evaluation of this compound. By following these detailed protocols and utilizing the suggested data presentation formats, researchers can generate reliable and comparable data to elucidate the behavioral pharmacology of this important atypical antipsychotic. Consistent and standardized experimental design is paramount for the successful translation of preclinical findings to clinical applications.
References
- 1. Aripiprazole - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mims.com [mims.com]
- 6. benthamopen.com [benthamopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-aversive effects of the atypical antipsychotic, aripiprazole, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
Techniques for Assessing Aripiprazole Monohydrate Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) monohydrate, an atypical antipsychotic, exerts its therapeutic effects by modulating central nervous system (CNS) dopaminergic and serotonergic pathways. Effective brain penetration is a prerequisite for its pharmacological activity. This document provides detailed application notes and experimental protocols for assessing the brain penetration of aripiprazole monohydrate, encompassing in vivo, in vitro, and ex vivo techniques. Understanding the extent and rate of its entry into the brain is crucial for optimizing dosing strategies and developing novel CNS drug candidates.
Aripiprazole's ability to cross the blood-brain barrier (BBB) is influenced by its physicochemical properties and its interaction with transport systems at the BBB. It is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit its brain accumulation.[1][2] The techniques outlined below provide a comprehensive framework for characterizing the brain pharmacokinetics of aripiprazole and other CNS-active compounds.
In Vivo Techniques
In vivo methods offer the most physiologically relevant assessment of brain penetration by considering all the dynamic processes that influence drug distribution in a living organism.
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of drug concentrations and target engagement in the living brain. For aripiprazole, PET studies have been instrumental in determining its occupancy of dopamine (B1211576) D2/D3 receptors at clinically relevant doses.
PET studies with specific radioligands, such as [11C]raclopride and [18F]fallypride], are used to measure the displacement of these ligands from D2/D3 receptors by aripiprazole.[3][4] The degree of displacement is then used to calculate receptor occupancy. This information is vital for establishing a dose-occupancy relationship and understanding the therapeutic window of the drug.[3][5] Studies have consistently shown that aripiprazole achieves high D2/D3 receptor occupancy (>80%) at therapeutic doses, which is believed to be necessary for its antipsychotic efficacy.[5][6]
| Daily Dose (mg) | Mean D2/D3 Receptor Occupancy (%) | Brain Region | Reference |
| 0.5 | 30-34 | Caudate, Putamen | [5] |
| 1 | 49-57 | Caudate, Putamen | [5] |
| 2 | 71.6 ± 5.5 | Striatal and Extrastriatal | [7] |
| 2 | 72-74 | Caudate, Putamen | [5] |
| 10 | 85-86 | Caudate, Putamen | [3][5] |
| 30 | 86-92 | Caudate, Putamen | [5] |
| 40 | 96.8 ± 5.3 | Striatal and Extrastriatal | [7] |
| Parameter | Value | Brain Region | Reference |
| EC50 (serum concentration for 50% max occupancy) | 5-10 ng/mL | Various | [4][8] |
| Serum concentration for D2/D3 receptor saturation | >100-150 ng/mL | Various | [4][8] |
1. Subject Population:
-
Healthy volunteers or patients with schizophrenia.
-
All subjects should undergo a thorough medical and psychiatric screening.
-
Obtain informed consent from all participants.
2. Study Design:
-
A baseline (drug-naive) PET scan is performed.
-
Subjects are then treated with this compound at a specified dose for a duration sufficient to reach steady-state plasma concentrations (e.g., 14 days).[3]
-
A second PET scan is performed post-treatment.
3. Radiotracer:
-
[11C]raclopride, a selective D2/D3 receptor antagonist.
-
Synthesized with high specific activity.
4. PET Imaging Procedure:
-
Subjects are positioned in the PET scanner.
-
A transmission scan is acquired for attenuation correction.
-
A bolus injection of [11C]raclopride (e.g., ~370 MBq) is administered intravenously.
-
Dynamic emission data are collected for 60-90 minutes.
5. Data Analysis:
-
Regions of interest (ROIs), including the caudate, putamen, and cerebellum (as a reference region with negligible D2/D3 receptor density), are delineated on co-registered magnetic resonance images (MRI).
-
Time-activity curves are generated for each ROI.
-
The binding potential (BPND) is calculated using a suitable kinetic model (e.g., the simplified reference tissue model).
-
Receptor occupancy is calculated using the following formula: Occupancy (%) = (BPND_baseline - BPND_drug) / BPND_baseline * 100
Caption: Workflow for a PET receptor occupancy study.
In Vivo Microdialysis
In vivo microdialysis is a minimally invasive technique used to measure the unbound concentrations of endogenous and exogenous substances in the extracellular fluid of specific brain regions in freely moving animals.
Microdialysis studies in rodents can be used to determine the unbound brain-to-plasma concentration ratio (Kp,uu,brain) of aripiprazole, providing a direct measure of its ability to cross the BBB.[9] This technique can also be used to assess the pharmacodynamic effects of aripiprazole on neurotransmitter levels (e.g., dopamine and serotonin) in different brain areas.[10]
| Parameter | Value | Species | Condition | Reference |
| Kp,uu,brain | 0.67 | Wild-type mice | - | [9] |
| Kp,uu,brain | 1.94 | P-gp knockout mice | - | [9] |
| Brain Concentration (1h post-dose) | ~4.6-fold higher | P-gp knockout mice vs. Wild-type | 2 µg/g IP dose | [1] |
| Brain Concentration (2h post-dose) | ~4.1-fold higher | P-gp knockout mice vs. Wild-type | 2 µg/g IP dose | [1] |
| Brain Concentration (3h post-dose) | ~3.0-fold higher | P-gp knockout mice vs. Wild-type | 2 µg/g IP dose | [1] |
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
-
House individually after surgery.
2. Surgical Procedure (Guide Cannula Implantation):
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex).
-
Secure the cannula with dental cement and anchor screws.
-
Allow for a recovery period of at least 7 days.
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period to establish a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
At the end of the experiment, determine the in vitro recovery of the probe.
4. Sample Analysis:
-
Analyze the concentration of aripiprazole in the dialysate and plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate the unbound brain concentration by correcting the dialysate concentration for the in vitro probe recovery.
-
Calculate the unbound plasma concentration.
-
Determine the Kp,uu,brain by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
Caption: Workflow for an in vivo microdialysis study.
In Vitro Techniques
In vitro models provide a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB early in the drug discovery process.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive, transcellular permeability across the BBB.
1. Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane.
-
96-well acceptor plate.
-
Porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound solution in a suitable buffer.
2. Procedure:
-
Coat the membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with buffer.
-
Add the aripiprazole solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, measure the concentration of aripiprazole in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caption: Workflow for a PAMPA-BBB assay.
Cell-Based Blood-Brain Barrier Models
Cell-based models, such as those using the Caco-2 cell line, provide a more complex in vitro system that can model both passive and active transport processes across a cell monolayer.
While Caco-2 cells are of intestinal origin, they express tight junctions and P-gp, making them a useful surrogate model for studying BBB transport, particularly for identifying P-gp substrates.[2] Studies have shown that aripiprazole is transported across Caco-2 monolayers via a combination of passive diffusion and carrier-mediated transport, and its transport is significantly enhanced by the P-gp inhibitor cyclosporine A, confirming it is a P-gp substrate.[2]
| Condition | Observation | Reference |
| Increasing donor concentration up to 10 µg/mL | Increased Papp | [2] |
| Donor concentration > 10 µg/mL | Decreased Papp | [2] |
| Presence of Cyclosporine A (P-gp inhibitor) | Significantly enhanced aripiprazole transport | [2] |
1. Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the aripiprazole solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, add aripiprazole to the basolateral side and sample from the apical side.
-
To confirm P-gp involvement, perform the assay in the presence and absence of a P-gp inhibitor (e.g., cyclosporine A).
3. Sample Analysis:
-
Determine the concentration of aripiprazole in the collected samples using LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Caption: Aripiprazole transport across the BBB.
Conclusion
The assessment of this compound's brain penetration requires a multi-faceted approach. In vivo techniques like PET and microdialysis provide the most definitive data on receptor engagement and unbound brain concentrations in a physiological context. In vitro models such as PAMPA and Caco-2 assays are valuable high-throughput screening tools for predicting permeability and identifying potential transport liabilities early in drug development. By integrating data from these diverse methodologies, researchers can gain a comprehensive understanding of the factors governing the CNS disposition of aripiprazole and other neurotherapeutics, ultimately facilitating the development of more effective treatments for psychiatric disorders.
References
- 1. Aripiprazole brain concentration is altered in P-glycoprotein deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of aripiprazole across Caco-2 monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain and plasma pharmacokinetics of aripiprazole in patients with schizophrenia: an [18F]fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia with PET and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Aripiprazole Uptake Transporter in the Blood-Brain Barrier Model hCMEC/D3 Cells by Targeted siRNA Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Aripiprazole Monohydrate Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic characterized by a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor.[1][2][3] This "dopamine-serotonin system stabilizer" activity is thought to contribute to its efficacy in treating a range of psychiatric disorders while potentially offering a better side-effect profile compared to other antipsychotics.[1][4]
These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of aripiprazole monohydrate at its primary molecular targets. The included methodologies are essential for researchers in drug discovery and development aiming to evaluate the potency and efficacy of aripiprazole or novel compounds with similar mechanisms of action.
Data Presentation
The functional activity of this compound is summarized in the following tables, presenting key quantitative data from various in vitro cell-based assays.
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| Ki (nM) | Dopamine D2 | 0.34 | CHO | Radioligand Binding | [5] |
| Serotonin 5-HT1A | 1.7 | - | Radioligand Binding | [5] | |
| Serotonin 5-HT2A | 3.4 | CHO | Radioligand Binding | [6] | |
| EC50 (nM) | Dopamine D2 | ~4 | HEK-AC5 | cAMP Assay | [7] |
| Serotonin 5-HT1A | ~6.3 | Rat Hippocampal Membranes | [35S]GTPγS Binding | [6] | |
| IC50 (nM) | Serotonin 5-HT2A | 11 | Rat Pituitary | Calcium Flux Assay | [6][8] |
| Emax (%) | Dopamine D2 | 48 (vs. Dopamine) | HEK-AC5 | cAMP Assay | [7] |
| Serotonin 5-HT1A | Similar to buspirone | Rat Hippocampal Membranes | [35S]GTPγS Binding | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches, the following diagrams are provided in DOT language.
Dopamine D2 Receptor (Gi-coupled) Signaling Pathway
Caption: Dopamine D2 receptor Gi-coupled signaling pathway.
Serotonin 5-HT1A Receptor (Gi-coupled) Signaling Pathway
Caption: Serotonin 5-HT1A receptor Gi-coupled signaling.
Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway
Caption: Serotonin 5-HT2A receptor Gq-coupled signaling.
General Experimental Workflow for Functional Assays
Caption: General workflow for cell-based functional assays.
Experimental Protocols
Dopamine D2 Receptor Partial Agonism: cAMP Inhibition Assay
This assay measures the ability of aripiprazole to inhibit adenylyl cyclase activity, and thus reduce intracellular cyclic AMP (cAMP) levels, through the Gi-coupled D2 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagents:
-
This compound
-
Dopamine (full agonist control)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
-
Equipment:
-
96- or 384-well white, solid-bottom microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
-
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into the microplate at a density that will achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Assay: a. Aspirate the culture medium from the cells and wash once with assay buffer. b. Add the prepared dilutions of aripiprazole or dopamine to the respective wells. c. Pre-incubate the cells with the compounds for 15-30 minutes at room temperature. d. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be predetermined to elicit a submaximal response. e. Incubate for 30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's protocol. b. Perform the cAMP measurement following the kit's instructions.
-
Data Analysis: a. Plot the response (e.g., HTRF ratio, fluorescence intensity) against the log concentration of the compound. b. Determine the EC50 value for aripiprazole's inhibition of forskolin-stimulated cAMP production. c. Calculate the Emax relative to the maximal inhibition achieved by the full agonist, dopamine.
Serotonin 5-HT1A Receptor Partial Agonism: [35S]GTPγS Binding Assay
This assay measures the activation of Gi proteins coupled to the 5-HT1A receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells expressing the human 5-HT1A receptor.[3]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Reagents:
-
This compound
-
Serotonin (5-HT) or 8-OH-DPAT (full agonist control)
-
GDP
-
[35S]GTPγS
-
-
Equipment:
-
96-well microplates
-
Filter plates (e.g., GF/C)
-
Vacuum manifold or cell harvester
-
Scintillation counter
-
Scintillation fluid
-
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following in order: a. Assay buffer b. Serial dilutions of aripiprazole or the control agonist. c. Cell membranes (typically 5-20 µg of protein per well). d. GDP (final concentration of 10-30 µM).
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to each well to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: a. Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. b. Wash the filters 3-5 times with ice-cold assay buffer.
-
Detection: a. Dry the filter plate. b. Add scintillation fluid to each well. c. Count the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. b. Plot the specific [35S]GTPγS binding against the log concentration of the compound. c. Determine the EC50 and Emax values for aripiprazole, with Emax expressed as a percentage of the stimulation by the full agonist.
Serotonin 5-HT2A Receptor Antagonism: Calcium Flux Assay
This assay measures the ability of aripiprazole to block the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.[6][8]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: As described for the cAMP assay.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Reagents:
-
This compound
-
Serotonin (5-HT) (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye extrusion)
-
-
Equipment:
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic read capability and injectors
-
Procedure:
-
Cell Plating: Seed the 5-HT2A receptor-expressing cells into the microplate and incubate overnight.
-
Dye Loading: a. Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions (probenecid can be included). b. Aspirate the culture medium and add the dye loading solution to the cells. c. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Pre-incubation: a. Wash the cells gently with assay buffer to remove excess dye. b. Add serial dilutions of aripiprazole to the wells. c. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: a. Place the microplate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Using the instrument's injector, add a pre-determined EC80 concentration of serotonin to all wells. d. Immediately begin kinetic measurement of fluorescence for 1-3 minutes to capture the peak response.
-
Data Analysis: a. Calculate the peak fluorescence response for each well after agonist addition, corrected for the baseline. b. Plot the percentage inhibition of the serotonin response against the log concentration of aripiprazole. c. Determine the IC50 value for aripiprazole's antagonist activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aripiprazole Monohydrate Aqueous Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with aripiprazole (B633) monohydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is aripiprazole monohydrate poorly soluble in aqueous solutions?
A1: Aripiprazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2] Its solubility is pH-dependent, decreasing as the pH increases.[3] Aripiprazole is a weakly basic drug and is practically insoluble in water but will exhibit increased solubility in acidic conditions.[1][4]
Q2: How does the solubility of this compound compare to the anhydrous form?
A2: this compound generally exhibits lower solubility than its anhydrous counterpart. This difference is particularly notable at a pH of 4.5, where the solubility of the anhydrous form is significantly higher than that of the monohydrate.[3] Under conditions of high temperature and humidity, the anhydrous form of aripiprazole can convert to the less soluble monohydrate form.[3]
Q3: What is the impact of pH on the solubility of this compound?
A3: The solubility of aripiprazole is highly dependent on pH. It is significantly more soluble in acidic environments. Both the anhydrous and monohydrate forms are quite soluble in aqueous solutions at a pH below 4.0.[3] As the pH increases, particularly above 4.5, the solubility of both forms, especially the monohydrate, decreases substantially.[3] In simulated gastric fluid (acidic), both anhydrous and monohydrate forms can convert to the HCl salt form, while in simulated intestinal fluid (less acidic), the HCl salt and anhydrous forms may transform into the monohydrate.[5]
Q4: Can polymorphism affect the solubility of aripiprazole?
A4: Yes, polymorphism significantly impacts the physicochemical properties of aripiprazole, including its solubility and dissolution rate.[6][7][8] Aripiprazole exists in multiple crystalline forms (polymorphs), including anhydrous forms and a monohydrate.[9] These different forms can have different crystal lattice energies, which in turn affects their solubility. The monohydrate form is generally the more thermodynamically stable and less soluble form in aqueous media.[5]
Troubleshooting Guide
Issue: Low or inconsistent solubility of this compound in my aqueous buffer.
Possible Causes & Solutions:
-
pH of the Medium: The solubility of this compound is critically dependent on pH.
-
Troubleshooting Step: Measure the pH of your aqueous solution. If the pH is neutral or alkaline, the solubility will be very low.
-
Recommendation: For higher solubility, adjust the pH of your solution to be below 4.0 using a suitable acidic buffer (e.g., hydrochloric acid buffer, acetate (B1210297) buffer).[1][3]
-
-
Polymorphic Form: You may be working with the less soluble monohydrate form, or your anhydrous sample may have converted to the monohydrate.
-
Troubleshooting Step: Characterize the solid form of your aripiprazole using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.[6][7]
-
Recommendation: If you require higher solubility, consider using an anhydrous form of aripiprazole, ensuring storage conditions prevent hydration (i.e., low humidity and controlled temperature).[3]
-
-
Insufficient Mixing/Equilibration Time: The dissolution of this compound may be slow.
Issue: How can I enhance the aqueous solubility of this compound for my experiments?
Recommended Strategies:
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of poorly soluble drugs.
-
Protocol: Prepare a stock solution of aripiprazole in a suitable organic solvent where it is more soluble (e.g., DMSO, DMF, ethanol) and then dilute it with your aqueous buffer.[11] Alternatively, create blends of water with co-solvents like Polyethylene Glycol 400 (PEG 400), ethanol (B145695), or Propylene Glycol (PG).[10] The order of effectiveness for increasing aqueous solubility has been reported as PEG 400 > ethanol > PG > glycerin.[10]
-
-
Salt Formation: As a weakly basic drug, forming a salt of aripiprazole can significantly improve its aqueous solubility.
-
Solid Dispersions: Dispersing aripiprazole in a hydrophilic carrier can enhance its dissolution.
-
Protocol: Solid dispersions can be prepared using methods like solvent evaporation or kneading with carriers such as PEG 4000 or PEG 6000.[2] The resulting solid can then be dissolved in the aqueous medium.
-
-
Complexation with Cyclodextrins: Encapsulating the aripiprazole molecule within a cyclodextrin (B1172386) can improve its solubility.
-
Protocol: Inclusion complexes can be formed with cyclodextrins like (2-hydroxy)propyl-β-cyclodextrin (HPBCD) through methods such as spray drying.[13]
-
Data Presentation
Table 1: Solubility of Aripiprazole Anhydrous vs. Monohydrate in Different pH Media
| pH | Aripiprazole Form | Solubility (mg/900 mL) | Reference |
| < 4.0 | Anhydrous | Highly Soluble | [3] |
| < 4.0 | Monohydrate | Highly Soluble | [3] |
| 4.5 | Anhydrous | 144 | [3] |
| 4.5 | Monohydrate | 32.4 | [3] |
Table 2: Equilibrium Solubility of Aripiprazole and its Salts in Various Media
| Compound | Water (pH 7.0) (mg/mL) | Hydrochloric Acid Buffer (pH 1.2) (mg/mL) | Acetate Buffer (pH 4.5) (mg/mL) | Reference |
| Aripiprazole (ARI) | ~0.003 | ~0.18 | ~0.04 | [1] |
| ARI-Adipic Acid Salt (ARI-ADI) | ~0.015 | ~0.45 | ~0.12 | [1] |
| ARI-ADI Acetone Hemisolvate | ~0.012 | ~0.40 | ~0.10 | [1] |
| ARI-Salicylic Acid Salt (ARI-SAL) | ~0.004 | ~0.08 | ~0.02 | [1] |
Experimental Protocols
Protocol 1: Saturation Solubility Determination
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired aqueous medium (e.g., water, specific pH buffer) in a sealed container.[1]
-
Place the container in a constant temperature orbital shaker (e.g., at 37 ± 0.5 °C).[1]
-
Agitate the suspension until equilibrium is reached (typically 48-72 hours).[1][10]
-
Withdraw a sample and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.[1]
-
Analyze the concentration of aripiprazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][10]
Protocol 2: Preparation of Aripiprazole Solid Dispersion by Solvent Evaporation
-
Dissolve both aripiprazole and a hydrophilic carrier (e.g., PEG 4000) in a suitable organic solvent (e.g., dichloromethane).[2]
-
Remove the solvent under vacuum until a dry mass is obtained.[2]
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.[2]
-
Store the resulting solid dispersion in a desiccator until use.[2]
Visualizations
Caption: Workflow for Determining Saturation Solubility.
Caption: Troubleshooting Logic for Low Solubility Issues.
References
- 1. mdpi.com [mdpi.com]
- 2. ajprd.com [ajprd.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Solution-Mediated Phase Transformation of Aripiprazole: Negating the Effect of Crystalline Forms on Dissolution and Oral Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphological and Crystalline Transitions in Monohydrous and Anhydrous Aripiprazole for a Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. New Cocrystals of Antipsychotic Drug Aripiprazole: Decreasing the Dissolution through Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Aripiprazole Monohydrate Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability of aripiprazole (B633) monohydrate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges encountered with aripiprazole monohydrate formulations?
A1: this compound formulations, particularly suspensions and solid dosage forms, face several stability challenges:
-
Physical Instability: This is a major concern for suspension formulations, such as long-acting injectables. Issues include changes in particle size distribution (PSD) due to flocculation, agglomeration, or Ostwald ripening, which can impact bioavailability and injectability.[1][2] Viscosity changes over time can also indicate suspension instability.[3]
-
Polymorphic Transformation: Aripiprazole exists in multiple polymorphic forms. The monohydrate form can dehydrate to an anhydrous form at elevated temperatures (around 124°C).[2][4] Depending on storage conditions like temperature and humidity, there can be transitions between different polymorphic forms, which can affect the drug product's solubility, dissolution rate, and bioavailability.[4][5][6]
-
Chemical Degradation: Aripiprazole can degrade under certain stress conditions. The primary degradation pathways include oxidation and hydrolysis (in acidic or basic environments).[7][8] Photolytic degradation is generally not a significant concern.[8]
Q2: How does the manufacturing process impact the stability of this compound suspensions?
A2: Manufacturing processes play a critical role in the stability of this compound suspensions. High-energy processes like bead milling, used to reduce particle size, can introduce thermodynamic instability, potentially leading to the formation of less stable polymorphs or amorphous material.[1][2] However, process optimization can significantly enhance stability. For instance, incorporating high-shear homogenization during bead milling can reduce particle aggregation, leading to a more stable particle size distribution and lower viscosity.[1][9] Additionally, thermal treatment of the vehicle solution (containing stabilizers like sodium carboxymethyl cellulose) before suspension preparation can improve overall formulation stability.[3][9]
Q3: What is the effect of moisture on the stability of solid aripiprazole formulations?
A3: Moisture can induce polymorphic changes in solid aripiprazole formulations. For example, anhydrous aripiprazole Form III has been observed to partially convert to the monohydrate form when stored at high humidity (40°C and 75% RH).[5] This highlights the importance of appropriate packaging for moisture-sensitive formulations. Using packaging with high moisture barrier properties, such as Al/Al blisters or HDPE bottles with desiccant, can prevent such transformations and maintain the stability of the desired polymorphic form.[5][6]
Q4: Which excipients are known to be compatible or incompatible with aripiprazole?
A4: Excipient compatibility is crucial for the stability of the final drug product. Studies have shown that aripiprazole is compatible with common excipients like starch, microcrystalline cellulose (B213188), and magnesium stearate (B1226849) under ambient conditions.[10] However, incompatibility has been observed with anhydrous lactose.[10] For suspension formulations, stabilizers such as sodium carboxymethyl cellulose and wetting agents like polysorbates are commonly used to prevent particle aggregation.[1][11]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increase in particle size (suspensions) during stability testing | Flocculation, agglomeration, or Ostwald ripening.[1][2] | - Optimize the concentration of stabilizing agents (e.g., sodium carboxymethyl cellulose).- Incorporate high-shear homogenization during and after the milling process to break up agglomerates.[1][9]- Control the pH and ionic strength of the vehicle. |
| Changes in crystalline form (polymorphic transformation) in solid dosage forms | Exposure to high temperature or humidity.[4][5] | - Implement strict temperature and humidity controls during manufacturing and storage.- Select packaging materials with a high moisture barrier, such as Al/Al blisters or bottles with desiccants.[5][6]- Characterize the polymorphic form of the drug substance before and after formulation using techniques like PXRD or DSC.[4][6] |
| Appearance of unknown peaks in HPLC chromatogram during stability studies | Chemical degradation of aripiprazole. | - Conduct forced degradation studies (acidic/basic hydrolysis, oxidation, thermal, photolytic) to identify potential degradation products.[7][8]- The primary degradation product under oxidative stress is often aripiprazole N-oxide.[7]- Adjust the formulation pH to a range where aripiprazole is more stable.- Consider the use of antioxidants if oxidative degradation is a significant issue. |
| Increased viscosity of suspensions over time | Particle aggregation and growth.[3] | - This is often linked to an increase in particle size. Follow the recommendations for controlling particle size.- Evaluate the impact of different manufacturing processes; for instance, processes without high-shear homogenization may lead to increased viscosity on storage.[3] |
Quantitative Data Summary
Table 1: Impact of Manufacturing Process on Particle Size Distribution (D[4;3] in µm) of this compound Suspensions After 3 Months at 40°C/75% RH
| Manufacturing Process Variant | Initial D[4;3] (µm) | D[4;3] after 3 months (µm) | % Change |
| AMDP-1 (Conventional) | 3.32 ± 0.03 | 4.25 ± 0.08 | +28.0% |
| AMDP-2 (with High-Shear Homogenization) | 3.15 ± 0.02 | 3.28 ± 0.04 | +4.1% |
| AMDP-4 (with Thermal Treatment & High-Shear Homogenization) | 3.08 ± 0.01 | 3.12 ± 0.03 | +1.3% |
Data adapted from a study on long-acting injections, demonstrating that incorporating high-shear homogenization and vehicle thermal treatment significantly improves particle size stability.[1][3][12]
Table 2: Thermal Properties of Aripiprazole Polymorphs
| Polymorphic Form | Key Thermal Events |
| This compound | Dehydration to anhydrous form at elevated temperatures (approx. 124°C).[2][4] |
| Anhydrous Form I | Melts at approximately 148-150°C.[4] |
| Anhydrous Form III | Melts at approximately 139-140°C.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
This protocol describes a general method for preparing a nanosuspension for long-acting injectables, based on common industry practices.
-
Vehicle Preparation:
-
Slowly add sodium carboxymethyl cellulose to Water for Injection (WFI) and stir for 1 hour until completely dissolved.[1]
-
Add mannitol (B672) and a buffering agent (e.g., disodium (B8443419) phosphate (B84403) monohydrate) and stir for an additional 10 minutes.[1]
-
Adjust the pH of the solution to 7.0 using 10% NaOH or HCl.[1]
-
Filter the vehicle solution through a 0.22 µm filter.[1]
-
Optional: Thermally treat the vehicle solution (e.g., autoclaving) to ensure sterility and potentially improve stability.[2]
-
-
Primary Suspension Preparation:
-
Bead Milling (Particle Size Reduction):
-
Transfer the primary suspension to a bead mill.
-
Mill the suspension until the desired particle size distribution is achieved. Monitor the particle size periodically.
-
-
Final Homogenization (Optional but Recommended):
-
Subject the milled suspension to a final high-shear homogenization step for about 10 minutes to break up any aggregates formed during milling.[12]
-
-
Freeze-Drying (Lyophilization):
-
Fill the final suspension into vials.
-
Freeze-dry the suspension using a suitable lyophilization cycle to produce a stable, reconstitutable powder.[1]
-
Protocol 2: Stability-Indicating HPLC Method for Aripiprazole
This protocol outlines a typical stability-indicating RP-HPLC method for the determination of aripiprazole and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Zorbax C18, 150 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.2% trifluoroacetic acid in water) and an organic phase (e.g., 0.2% trifluoroacetic acid in Methanol).[13]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.[8]
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance to UV light.
-
Analyze all stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main aripiprazole peak.[7][8]
-
Visualizations
Caption: Workflow for preparing a stable this compound injectable suspension.
Caption: Potential degradation pathways for this compound under stress.
References
- 1. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on this compound. | Read by QxMD [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies of phase transitions in the aripiprazole solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. patents.justia.com [patents.justia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
avoiding polymorphic transitions of aripiprazole monohydrate during storage
Technical Support Center: Aripiprazole (B633) Monohydrate Polymorphic Stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of polymorphic transitions of aripiprazole monohydrate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphic forms of aripiprazole, and what is the significance of the monohydrate form?
Aripiprazole is known to exhibit significant polymorphism, with multiple anhydrous crystalline forms and several solvates reported.[1][2] The common anhydrous forms are often designated as Forms I, II, III, IV, and X, among others.[1][3] These forms can have different thermodynamic and kinetic stabilities.[1][3] For instance, Form X is reported to be the most thermodynamically stable modification at 20°C.[1][3]
This compound is a hydrated crystalline form that is notably less prone to polymorphic transitions under typical manufacturing and storage conditions compared to its anhydrous counterparts, which contributes to a more predictable pharmacokinetic profile.[4] However, the monohydrate itself can undergo dehydration, transforming into an anhydrous form, which necessitates careful control of storage conditions.[5]
Q2: What environmental factors can trigger the polymorphic transition of this compound during storage?
The stability of this compound is primarily influenced by temperature and humidity.
-
Temperature: Elevated temperatures can induce dehydration of the monohydrate, leading to its conversion to an anhydrous form, typically Form III.[2][5] The dehydration process has been observed to be complex, potentially involving a diffusion-controlled loss of water followed by the nucleation and crystallization of the anhydrous form.[5]
-
Humidity: The presence of moisture is a critical factor. While the monohydrate form is stable in the presence of some water, excessively low humidity (especially when combined with heat) can drive dehydration. Conversely, high humidity can promote the conversion of anhydrous forms of aripiprazole into the monohydrate.[6][7]
Q3: How can the dehydration of this compound be prevented during storage?
Preventing the dehydration of this compound is crucial for maintaining its desired solid-state properties. Key strategies include:
-
Controlled Storage Conditions: Storing the material under controlled temperature and relative humidity (RH) is paramount. Accelerated stability studies have shown that storing tablets containing aripiprazole in high-humidity environments can lead to the formation of the monohydrate from an anhydrous form.[6]
-
Appropriate Packaging: The choice of packaging is critical. Studies have demonstrated that packaging such as Al/Al blisters can effectively protect the drug from moisture and prevent the formation of the monohydrate from anhydrous forms, even under long-term storage conditions.[6] The use of high-density polyethylene (B3416737) (HDPE) bottles with a desiccant has also been shown to maintain stability.[7]
Q4: Can mechanical stress during processing and handling affect the stability of this compound?
Yes, mechanical stress is a significant factor. Processes such as grinding and compression can introduce energy into the crystal lattice, potentially inducing polymorphic transformations. It has been noted that grinding anhydrous aripiprazole can promote the formation of the hydrate (B1144303) form when the material is subsequently exposed to humid conditions.[8] Therefore, it is important to carefully control mechanical stress during manufacturing processes like milling and tableting to maintain the stability of the desired polymorphic form.[8]
Q5: What are the best analytical techniques for monitoring the polymorphic stability of this compound?
A combination of analytical techniques is recommended for robust characterization and monitoring of aripiprazole polymorphs.
-
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline forms, as each polymorph has a unique diffraction pattern.[2][6]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal events like melting points and phase transitions, which are distinct for different polymorphs.[2][6][9] The DSC curve for the monohydrate will show a dehydration endotherm.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is used to quantify the water content in the monohydrate and observe its dehydration.[2]
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on their unique spectral fingerprints in the solid state.[5][6][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Unexpected peaks appear in the PXRD pattern after storage. | A polymorphic transition or dehydration has likely occurred. | 1. Compare the new PXRD pattern with reference patterns for known anhydrous forms of aripiprazole (e.g., Form I, Form III).2. Perform TGA to determine if water has been lost.3. Review storage logs to check for deviations in temperature and humidity.[6]4. Ensure packaging integrity (e.g., check seals on blisters or bottles). |
| The dissolution profile of the drug product has changed over its shelf life. | The solid form of the active pharmaceutical ingredient (API) may have converted to a different, less soluble polymorph (e.g., from an anhydrous form to the monohydrate). | 1. Conduct a full solid-state characterization (PXRD, DSC) of the API within the stored drug product.2. Compare the results with the initial characterization data.3. Investigate the role of excipients in the formulation, as they can influence polymorphic stability.[11] |
| Bulk powder of this compound shows signs of dehydration (e.g., loss of crystallinity, change in flow properties). | Storage at low humidity and/or elevated temperature. | 1. Immediately verify the temperature and humidity of the storage area.2. Transfer the material to a container with a tighter seal, and consider adding a desiccant if the goal is to protect an anhydrous form, or ensure appropriate humidity levels to maintain the monohydrate.3. Re-characterize the material using PXRD and TGA to confirm its solid state. |
Quantitative Data Summary
Table 1: Thermal Properties of Selected Aripiprazole Polymorphs
| Polymorphic Form | Key Thermal Events (via DSC) | Notes |
| This compound | Dehydration endotherm below 130°C, followed by melting of the resulting anhydrous form.[12] | The exact dehydration temperature can depend on factors like particle size.[5] |
| Form I | Melts at approximately 148-150°C.[5][12] | A thermodynamically stable form at high temperatures.[1][3] |
| Form III | Melts at approximately 139-141.5°C.[1][5] | Often formed after the dehydration of solvates.[2][5] |
| Form X | Shows two endothermic peaks around 119°C and 149°C.[13] | Considered a highly stable anhydrous form suitable for bulk preparation.[13] |
Table 2: Recommended Analytical Techniques for Polymorph Characterization
| Analytical Technique | Purpose | Key Observations for this compound |
| Powder X-ray Diffraction (PXRD) | Identifies the crystalline form based on its unique diffraction pattern.[2] | A distinct pattern that differs from all anhydrous forms. Changes in the pattern indicate a transition. |
| Differential Scanning Calorimetry (DSC) | Determines melting points and transition temperatures.[6][9] | A characteristic endotherm corresponding to the loss of water, followed by the melting of the anhydrous form. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of solvent (water) in the crystal structure.[2] | A weight loss step corresponding to one mole of water per mole of aripiprazole. |
| Raman Spectroscopy | Differentiates polymorphs based on their vibrational modes.[5][6] | Provides a unique spectral fingerprint that can be used for in-situ monitoring of dehydration.[5] |
Experimental Protocols
Protocol: Monitoring Polymorphic Stability of this compound using Powder X-ray Diffraction (PXRD)
1. Objective: To detect any changes in the crystalline form of this compound after storage under specific conditions.
2. Materials and Equipment:
-
This compound samples (initial T0 and stored)
-
Powder X-ray Diffractometer with a Cu Kα radiation source
-
Sample holders (e.g., zero-background silicon wafer)
-
Spatula
-
Mortar and pestle (use with caution to avoid inducing transitions)
3. Methodology: a. Sample Preparation: i. Carefully extract a representative sample (approx. 10-20 mg) from the bulk container or drug product. ii. If necessary, gently disaggregate the powder with a spatula. Avoid aggressive grinding which can induce polymorphic changes.[8] iii. Mount the powder onto the sample holder, ensuring a flat and even surface.
Visualizations
Caption: Logical relationships affecting this compound stability.
Caption: Workflow for assessing the polymorphic stability of aripiprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Characterization of Polymorphisms of Aripiprazole [cjph.com.cn]
- 3. Conformational polymorphism in aripiprazole: Preparation, stability and structure of five modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on this compound [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Studies of phase transitions in the aripiprazole solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US8008490B2 - Polymorphic forms of aripiprazole and method - Google Patents [patents.google.com]
Aripiprazole Monohydrate Formulation Development Technical Support Center
Welcome to the technical support center for aripiprazole (B633) monohydrate formulation development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable formulation of aripiprazole monohydrate?
A1: The primary challenges in this compound formulation development stem from its physicochemical properties. These include:
-
Polymorphism: Aripiprazole exists in multiple crystalline forms, including various anhydrous polymorphs and a monohydrate form.[1][2][3] The monohydrate is generally more stable and less prone to polymorphic transitions during manufacturing and storage.[4] However, it can undergo dehydration at elevated temperatures (around 124°C), potentially converting to an anhydrous form with different properties.[1][4]
-
Poor Aqueous Solubility: Aripiprazole is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[5] This poor solubility can limit its dissolution rate and, consequently, its oral bioavailability.[5][6]
-
Physical Stability of Suspensions: For long-acting injectable (LAI) formulations, which are often micro- or nanosuspensions, maintaining particle size distribution and preventing aggregation or crystal growth over time is a significant challenge.[7][8] Thermodynamic instability can lead to flocculation, agglomeration, or Ostwald ripening.[7]
-
Manufacturing Process Control: The manufacturing process itself can induce physical changes in the drug substance.[9] For instance, milling processes used for particle size reduction can generate amorphous content or induce polymorphic transformations if not carefully controlled.[10] Similarly, wet granulation can be challenging due to the potential for hydration or dehydration.[11][12]
Q2: Which polymorphic form of aripiprazole is most suitable for formulation, and why?
A2: this compound is often chosen as the preferred form for formulation, particularly for aqueous-based dosage forms like long-acting injectables.[4] This is due to its relatively stable crystalline structure, which makes it less susceptible to polymorphic transitions under typical manufacturing and storage conditions compared to its anhydrous counterparts.[4] The monohydrate form has a predictable dehydration behavior, converting to an anhydrous form only at elevated temperatures.[1][4] However, for solid dosage forms, various anhydrous polymorphs have also been investigated, with some metastable forms showing high kinetic stability suitable for development.[2]
Q3: What strategies can be employed to enhance the dissolution rate of this compound?
A3: Several strategies can be used to improve the dissolution rate of the poorly soluble this compound:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanomilling (e.g., bead milling) are commonly used, especially for injectable suspensions.[7][10]
-
Solid Dispersions: Creating solid dispersions involves dispersing the drug in a hydrophilic carrier matrix. This can convert the crystalline drug into an amorphous form, which has higher solubility and dissolution rates.[13][14] Common carriers include polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[14][15]
-
Complexation with Cyclodextrins: Encapsulating aripiprazole within cyclodextrin (B1172386) molecules (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with enhanced aqueous solubility.[16][17][18]
-
pH Modulation: For weakly basic drugs like aripiprazole, incorporating a weak acid as a pH modifier in the formulation can create an acidic microenvironment that enhances drug release.[13]
-
Salt Formation: Forming a salt of aripiprazole with an appropriate counterion can significantly improve its solubility and intrinsic dissolution rate.[5]
Troubleshooting Guides
Problem 1: Polymorphic Instability Observed During Stability Studies
Symptom: Changes in the solid-state form of this compound (e.g., appearance of new peaks in PXRD, changes in thermal behavior in DSC) are detected during accelerated or long-term stability testing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dehydration of Monohydrate | - Review storage conditions. High temperatures can cause the loss of water from the monohydrate crystal lattice.[1] - Ensure packaging provides adequate protection against moisture loss, especially if stored in low humidity conditions. |
| Interaction with Excipients | - Conduct thorough excipient compatibility studies using techniques like DSC and FTIR to screen for interactions that may destabilize the monohydrate form.[19] - Select excipients that are known to be compatible with aripiprazole.[20] |
| Residual Amorphous Content from Processing | - Amorphous regions generated during manufacturing (e.g., milling) can be less stable and prone to recrystallization into a different polymorph. - Optimize manufacturing process parameters (e.g., milling intensity and duration) to minimize the generation of amorphous material.[10] |
| Solvent-Mediated Transformation | - If residual solvents are present from the manufacturing process, they could facilitate a polymorphic transformation over time. - Ensure adequate drying of granules or the final product to remove residual solvents.[21] |
// Nodes start [label="Polymorphic Instability Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Review Storage\nTemperature & Humidity", fillcolor="#FBBC05", fontcolor="#202124"]; temp_high [label="High Temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; control_temp [label="Implement Stricter\nTemperature Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_excipients [label="Conduct Excipient\nCompatibility Studies", fillcolor="#FBBC05", fontcolor="#202124"]; interaction [label="Interaction Found?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; select_excipient [label="Select Inert\nExcipients", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_process [label="Analyze Manufacturing\nProcess (e.g., Milling)", fillcolor="#FBBC05", fontcolor="#202124"]; amorphous [label="Amorphous Content\nGenerated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_process [label="Optimize Process\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; stable [label="Formulation Stable", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes start [label="Polymorphic Instability Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Review Storage\nTemperature & Humidity", fillcolor="#FBBC05", fontcolor="#202124"]; temp_high [label="High Temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; control_temp [label="Implement Stricter\nTemperature Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_excipients [label="Conduct Excipient\nCompatibility Studies", fillcolor="#FBBC05", fontcolor="#202124"]; interaction [label="Interaction Found?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; select_excipient [label="Select Inert\nExcipients", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_process [label="Analyze Manufacturing\nProcess (e.g., Milling)", fillcolor="#FBBC05", fontcolor="#202124"]; amorphous [label="Amorphous Content\nGenerated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_process [label="Optimize Process\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; stable [label="Formulation Stable", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> temp_high; temp_high -> control_temp [label="Yes"]; control_temp -> stable; temp_high -> check_excipients [label="No"]; check_excipients -> interaction; interaction -> select_excipient [label="Yes"]; select_excipient -> stable; interaction -> check_process [label="No"]; check_process -> amorphous; amorphous -> optimize_process [label="Yes"]; optimize_process -> stable; amorphous -> stable [label="No"]; } Troubleshooting workflow for polymorphic instability.
Problem 2: Poor Dissolution Profile and Low Bioavailability
Symptom: The formulation exhibits a slow and incomplete dissolution profile, leading to concerns about potential low in vivo bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherently Low Solubility of Aripiprazole | - Implement solubility enhancement techniques such as solid dispersions, cyclodextrin complexation, or pH modification.[13][15][17] - Evaluate the impact of different polymers/carriers and drug-to-carrier ratios on dissolution.[14] |
| Ineffective Particle Size Reduction | - For suspensions, ensure the milling process achieves the target particle size distribution.[7] The desired particle size is often in the range of 2 to 10 µm.[22] - Monitor particle size during and after processing to detect aggregation or crystal growth.[4] |
| Drug Recrystallization from Amorphous Form | - If using an amorphous solid dispersion, the drug may recrystallize over time, reducing the dissolution advantage. - Select polymers that effectively inhibit crystallization (e.g., PVP). - Ensure storage conditions (temperature and humidity) do not promote recrystallization. |
| "Wetting" Issues | - The hydrophobic nature of aripiprazole can lead to poor wetting in the dissolution medium. - Consider including a surfactant or wetting agent in the formulation to improve drug particle wetting.[23] |
// Nodes start [label="Poor Dissolution Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility [label="Low Intrinsic Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; particle_size [label="Large Particle Size", fillcolor="#F1F3F4", fontcolor="#202124"]; wetting [label="Poor Wetting", fillcolor="#F1F3F4", fontcolor="#202124"];
strategy1 [label="Solid Dispersions\n(e.g., with PVP/PEG)", fillcolor="#FBBC05", fontcolor="#202124"]; strategy2 [label="Cyclodextrin\nComplexation", fillcolor="#FBBC05", fontcolor="#202124"]; strategy3 [label="Particle Size Reduction\n(Milling, Homogenization)", fillcolor="#FBBC05", fontcolor="#202124"]; strategy4 [label="Incorporate\nWetting Agents", fillcolor="#FBBC05", fontcolor="#202124"];
outcome [label="Enhanced Dissolution Rate\n& Bioavailability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> solubility; start -> particle_size; start -> wetting;
solubility -> strategy1 [color="#4285F4"]; solubility -> strategy2 [color="#4285F4"]; particle_size -> strategy3 [color="#4285F4"]; wetting -> strategy4 [color="#4285F4"];
// Nodes start [label="Poor Dissolution Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility [label="Low Intrinsic Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; particle_size [label="Large Particle Size", fillcolor="#F1F3F4", fontcolor="#202124"]; wetting [label="Poor Wetting", fillcolor="#F1F3F4", fontcolor="#202124"];
strategy1 [label="Solid Dispersions\n(e.g., with PVP/PEG)", fillcolor="#FBBC05", fontcolor="#202124"]; strategy2 [label="Cyclodextrin\nComplexation", fillcolor="#FBBC05", fontcolor="#202124"]; strategy3 [label="Particle Size Reduction\n(Milling, Homogenization)", fillcolor="#FBBC05", fontcolor="#202124"]; strategy4 [label="Incorporate\nWetting Agents", fillcolor="#FBBC05", fontcolor="#202124"];
outcome [label="Enhanced Dissolution Rate\n& Bioavailability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> solubility; start -> particle_size; start -> wetting;
solubility -> strategy1 [color="#4285F4"]; solubility -> strategy2 [color="#4285F4"]; particle_size -> strategy3 [color="#4285F4"]; wetting -> strategy4 [color="#4285F4"];
strategy1 -> outcome; strategy2 -> outcome; strategy3 -> outcome; strategy4 -> outcome; } Strategies to overcome poor dissolution of aripiprazole.
Problem 3: Particle Aggregation in Long-Acting Injectable (LAI) Suspensions
Symptom: During the manufacturing or storage of an LAI suspension, an increase in particle size is observed, indicating aggregation or agglomeration. This can lead to issues with syringeability, injectability, and altered dissolution profiles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Milling Process | - The bead milling process may not be effectively breaking down aggregates as they form. - Incorporating high-shear homogenization during the bead milling process can significantly reduce particle aggregation and improve the final particle size distribution.[4][8] |
| Inadequate Stabilization | - The suspension may lack sufficient stabilizing agents to prevent particles from aggregating. - Optimize the concentration of suspending agents (e.g., sodium carboxymethyl cellulose) and other stabilizers.[4] |
| Ostwald Ripening | - Small particles may dissolve and redeposit onto larger particles, leading to an overall increase in particle size over time. - This is driven by the higher solubility of smaller particles. Controlling the particle size distribution to be as narrow as possible can mitigate this effect.[7] |
| Lyophilization-Induced Aggregation | - The freezing and drying stresses during lyophilization can cause particle aggregation. - Optimize the lyophilization cycle (freezing rate, primary and secondary drying parameters) and ensure appropriate cryoprotectants (e.g., mannitol) are included in the formulation.[10] |
// Nodes start [label="API & Vehicle\nPreparation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; primary_suspension [label="Primary Suspension\n(High-Shear Homogenization)", fillcolor="#FBBC05", fontcolor="#202124"]; bead_milling [label="Secondary Suspension\n(Bead Milling)", fillcolor="#FBBC05", fontcolor="#202124"]; final_homogenization [label="Final High-Shear\nHomogenization", fillcolor="#FBBC05", fontcolor="#202124"]; freeze_drying [label="Lyophilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final LAI Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="API & Vehicle\nPreparation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; primary_suspension [label="Primary Suspension\n(High-Shear Homogenization)", fillcolor="#FBBC05", fontcolor="#202124"]; bead_milling [label="Secondary Suspension\n(Bead Milling)", fillcolor="#FBBC05", fontcolor="#202124"]; final_homogenization [label="Final High-Shear\nHomogenization", fillcolor="#FBBC05", fontcolor="#202124"]; freeze_drying [label="Lyophilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final LAI Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> primary_suspension; primary_suspension -> bead_milling [label="Particle Size Reduction"]; bead_milling -> final_homogenization [label="De-aggregation"]; final_homogenization -> freeze_drying [label="Stabilization"]; freeze_drying -> final_product; } Workflow for developing a long-acting injectable.
Experimental Protocols
Protocol 1: Characterization of this compound by Powder X-Ray Diffraction (PXRD)
Objective: To confirm the crystalline form of this compound and detect any polymorphic impurities.
Methodology:
-
Sample Preparation: Gently grind the this compound sample using an agate mortar and pestle to ensure a uniform particle size and reduce preferred orientation effects.
-
Instrument Setup: Use a diffractometer equipped with a CuKα radiation source (λ = 1.54 Å).
-
Data Collection:
-
Scan Range: 4° to 40° in 2θ.
-
Step Size: 0.02°.
-
Scan Speed: Varies depending on the instrument and desired signal-to-noise ratio.
-
-
Data Analysis: Compare the resulting diffractogram with reference patterns for this compound and other known polymorphs. This compound has characteristic peaks at 2θ values of approximately 12.6°, 15.4°, 17.3°, 18.0°, 18.6°, 22.5°, and 24.8°.[22]
Protocol 2: Preparation of Aripiprazole Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of aripiprazole with a hydrophilic polymer to enhance its dissolution rate.
Methodology:
-
Material Weighing: Accurately weigh the desired amounts of aripiprazole and a hydrophilic carrier (e.g., PVP K30 or β-cyclodextrin) in a predetermined ratio (e.g., 1:1 or 1:2).[6]
-
Dissolution: Dissolve both the aripiprazole and the carrier in a suitable common solvent, such as methanol, in a beaker or flask with constant stirring until a clear solution is obtained.[6]
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying and Pulverization: Once the solvent is fully evaporated, dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Sizing and Storage: Pulverize the dried mass using a mortar and pestle, and then pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.[6] Store the prepared solid dispersion in a desiccator to prevent moisture uptake.
Protocol 3: Particle Size Distribution (PSD) Analysis of an Aripiprazole Suspension
Objective: To measure the particle size distribution of an aripiprazole suspension to ensure it meets specifications for an injectable formulation.
Methodology:
-
Instrument: Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Sample Preparation:
-
Measurement:
-
Data Analysis: Analyze the data using an appropriate model for non-spherical particles (e.g., Mie theory) to obtain the particle size distribution, including parameters like Dv10, Dv50 (median particle size), and Dv90.[7]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Conformational polymorphism in aripiprazole: Preparation, stability and structure of five modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of phase transitions in the aripiprazole solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving the Solubility of Aripiprazole by Multicomponent Crystallization [mdpi.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morphological and Crystalline Transitions in Monohydrous and Anhydrous Aripiprazole for a Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Process control and in vitro/in vivo evaluation of aripiprazole sustained-release microcrystals for intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. data.epo.org [data.epo.org]
- 12. EP1808164A1 - Wet granulation pharmaceutical compositions of aripiprazole - Google Patents [patents.google.com]
- 13. Formulation of aripiprazole-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and In vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ajprd.com [ajprd.com]
- 16. researchgate.net [researchgate.net]
- 17. Aripiprazole-Cyclodextrin Binary Systems for Dissolution Enhancement: Effect of Preparation Technique, Cyclodextrin Type and Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement of aripiprazole solubility by complexation with (2-hydroxy)propyl-β-cyclodextrin using spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aripiprazole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 21. jpsbr.org [jpsbr.org]
- 22. US7507823B2 - Process of making aripiprazole particles - Google Patents [patents.google.com]
- 23. CN102106826B - Aripiprazole solid preparation and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing Aripiprazole Monohydrate Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of aripiprazole (B633) monohydrate.
Section 1: Nanoparticle-Based Approaches
Nanotechnology offers promising strategies to overcome the poor solubility of aripiprazole, a Biopharmaceutics Classification System (BCS) Class II/IV drug.[1][2] By reducing particle size to the nanometer scale, the surface area-to-volume ratio increases, leading to enhanced dissolution and absorption.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common nanoparticle systems used for aripiprazole, and what are their primary advantages?
A1: Several nanoparticle-based systems have been investigated for aripiprazole delivery. The most common include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that can encapsulate lipophilic drugs like aripiprazole, improving bioavailability by enhancing absorption and potentially minimizing first-pass metabolism.[4][5]
-
Niosomes: These are non-ionic surfactant-based vesicles that can entrap both hydrophobic and hydrophilic drugs. They are recognized for their biocompatibility, low toxicity, and simple preparation.[6]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are designed to have a less ordered lipid core, which can increase drug loading and prevent drug expulsion during storage. They are particularly explored for nose-to-brain delivery.[7]
-
Polymeric Nanoparticles: Using natural polymers like arabinoxylan, these systems can encapsulate aripiprazole, converting it to an amorphous state and providing sustained release, which can improve oral bioavailability.[3]
Q2: My aripiprazole-loaded solid lipid nanoparticles (SLNs) show low entrapment efficiency. What are the likely causes?
A2: Low entrapment efficiency in SLNs can stem from several factors:
-
Drug Partitioning: Aripiprazole may have a higher affinity for the external aqueous phase than for the lipid matrix, especially if the surfactant concentration is high.
-
Lipid Matrix Crystallinity: A highly ordered, crystalline lipid matrix can expel the drug during nanoparticle solidification. Using a blend of lipids to create a less perfect crystal lattice can improve drug loading.
-
Formulation Parameters: The type and concentration of lipid, surfactant, and co-surfactant are critical. Optimization of these components is necessary to ensure the drug is effectively encapsulated.
-
Processing Conditions: The temperature and speed of homogenization during the preparation process can affect the final particle characteristics and entrapment.
Q3: I am observing particle aggregation in my nanoparticle suspension over time. How can I improve stability?
A3: Particle aggregation is often due to insufficient surface charge. Ensure the zeta potential of your nanoparticles is sufficiently high (typically > |20| mV) to provide electrostatic repulsion.[7] Consider adding or optimizing a stabilizer or surfactant in your formulation. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant can be an effective strategy to prevent aggregation and maintain particle integrity.[8]
Troubleshooting Guide: Nanoparticle Formulations
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading | Poor drug solubility in the chosen lipid/polymer. Drug expulsion during particle formation. | Screen various lipids/polymers to find one with higher aripiprazole solubility. Modify the preparation method (e.g., use a faster cooling rate) to trap the drug in an amorphous state. |
| Large Particle Size / Polydispersity | Inefficient homogenization. Inappropriate surfactant concentration. | Increase homogenization speed or duration. Optimize the surfactant-to-lipid ratio. Use a probe sonicator for further size reduction. |
| Poor In Vivo Performance Despite Good In Vitro Results | Rapid clearance by the reticuloendothelial system (RES). P-glycoprotein (P-gp) efflux in the gut and at the blood-brain barrier.[4][5][8] | Surface-coat nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation. Incorporate P-gp inhibitors like D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) into the formulation.[8] |
Quantitative Data Summary
| Formulation Strategy | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | 1.6-fold increase in oral bioavailability compared to plain drug suspension in rats.[4][5] | [4][5] |
| Niosomes/Gold Nanoparticles | Entrapment efficiency of 84% for aripiprazole. | [6] |
| Nanostructured Lipid Carriers (NLCs) | Optimized formulation achieved ~150 nm particle size and ~93% entrapment efficiency. | [7] |
| Arabinoxylan Nanoparticles | Encapsulation efficiency of 88.9%, particle size of 284.4 nm. Enhanced permeation across intestinal membranes.[3] | [3] |
| Mixed Micelles (Soluplus/TPGS) | >98% encapsulation efficiency, ~50 nm particle size. Increased permeability by a factor of ~3 (intestinal) and ~2 (blood-brain barrier) in PAMPA models.[8] | [8] |
Section 2: Crystal Engineering and Solid Dispersions
Modifying the solid-state properties of aripiprazole is a key strategy to enhance its dissolution rate. This can be achieved by creating multicomponent crystalline forms (salts, co-crystals) or by dispersing the drug in an amorphous state within a carrier matrix (solid dispersions).[9]
Frequently Asked Questions (FAQs)
Q1: What is the difference between a salt and a co-crystal, and how do they improve aripiprazole's properties?
A1: Both are multicomponent crystals, but the key difference lies in the interaction between the components.
-
Salts: Formed by the transfer of a proton from an acidic co-former to a basic site on the aripiprazole molecule.[10] This ionization significantly increases aqueous solubility.
-
Co-crystals: Formed through non-covalent interactions, such as hydrogen bonding, between aripiprazole and a neutral co-former.[11] Co-crystals can modify physical properties like solubility and dissolution rate, though not always increasing them.[12]
Q2: My hot-melt extrusion (HME) process for creating a solid dispersion is resulting in drug degradation. What should I do?
A2: Aripiprazole degradation during HME is likely due to excessive thermal stress.
-
Lower the Temperature: Operate at the lowest possible processing temperature that still allows for complete drug dissolution in the polymer melt.
-
Reduce Residence Time: Increase the screw speed to minimize the time the material spends in the heated barrel.[13]
-
Use a Plasticizer: Incorporate a suitable plasticizer to lower the glass transition temperature of the polymer, allowing for processing at a lower temperature.
-
Check for Excipient Interactions: Ensure there are no chemical incompatibilities between aripiprazole and the chosen carrier at elevated temperatures.
Q3: The dissolution rate of my aripiprazole solid dispersion is not significantly better than the pure drug. What's wrong?
A3: This could indicate that the drug has not been converted to an amorphous state or has recrystallized.
-
Verify Amorphous Conversion: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline aripiprazole in your formulation.[13][14] The absence of a melting endotherm for the drug in DSC and the lack of characteristic crystalline peaks in PXRD indicate successful amorphization.
-
Improve Carrier Selection: The chosen polymer may not be a suitable carrier. A good carrier should be hydrophilic and able to form a stable molecular dispersion with the drug.
-
Incorporate a pH Modifier: For a weakly basic drug like aripiprazole, including a weak acid (e.g., succinic acid) in the solid dispersion can create an acidic microenvironment that promotes dissolution.[13]
Troubleshooting Guide: Solid Forms
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Failure to Form Co-crystals | Incorrect stoichiometry. Unsuitable solvent system. Ineffective screening method. | Systematically screen different molar ratios of aripiprazole to co-former. Experiment with various solvents and preparation methods (e.g., liquid-assisted grinding, solvent evaporation).[12] |
| Recrystallization of Amorphous Solid Dispersion | Formulation is thermodynamically unstable. High humidity during storage. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Store the formulation in low-humidity conditions. Consider adding a crystallization inhibitor. |
| Inconsistent Dissolution Profiles Between Batches | Inhomogeneous drug distribution in the extrudate. Variation in particle size after milling. | Optimize HME parameters (screw design, feed rate) to ensure thorough mixing. Control the milling and sieving process to achieve a consistent particle size distribution. |
Quantitative Data Summary
| Formulation Strategy | Key Findings | Reference |
| Solid Dispersion (Hot-Melt Extrusion) | Transformation to amorphous state confirmed by DSC/XRD. Significantly improved Cmax and AUC in rats compared to pure aripiprazole.[13][14] | [13][14] |
| Solid Dispersion (Solvent Evaporation) | Enhanced aripiprazole solubility by 6.5-fold. When incorporated into an intranasal gel, permeability was enhanced 7.5-fold.[2] | [2] |
| Solid Dispersion (Kneading Method with PEG 4000/6000) | Showed greater dissolution enhancement compared to solvent evaporation, melt solvent, or microwave irradiation methods.[1] | [1] |
| Cyclodextrin Complexation (Freeze-Drying with HP-β-CD) | Freeze-drying was superior to kneading or microwave methods for enhancing dissolution. A 1:2 molar ratio (drug:CD) was most effective.[15] | [15] |
| Salt Formation (with Adipic Acid) | The aripiprazole-adipic acid salt showed significantly improved solubility and intrinsic dissolution rate compared to untreated aripiprazole.[10] | [10] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Preparation of Aripiprazole Solid Dispersion via Hot-Melt Extrusion (HME)
This protocol is a synthesized example based on methodologies described in the literature.[13][14]
-
Material Preparation:
-
Accurately weigh aripiprazole monohydrate, a hydrophilic polymer (e.g., Kollidon® 12 PF), and an acidifier (e.g., succinic acid).
-
Physically mix the components in a sealed container using a blender for 10-15 minutes to ensure a homogenous pre-blend.
-
-
Hot-Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile might range from 80°C in the feeding zone to 150°C in the metering/die zone. The exact temperatures must be optimized based on the thermal properties (Tg, melting point) of the components.
-
Calibrate the volumetric feeder to deliver the powder blend at a constant rate (e.g., 5 g/min ).
-
Set the screw speed (e.g., 100 RPM). Higher speeds can increase shear and improve mixing but decrease residence time.
-
Collect the extrudate strand on a conveyor belt to cool at ambient temperature.
-
-
Downstream Processing:
-
Mill the cooled, brittle extrudate using a laboratory mill (e.g., ball mill, grinder).
-
Sieve the milled powder to obtain a uniform particle size fraction (e.g., < 180 µm).
-
Store the final product in a desiccator to prevent moisture uptake and potential recrystallization.
-
-
Characterization:
-
Solid-State Analysis: Perform DSC and PXRD analysis on the final product to confirm the conversion of crystalline aripiprazole to an amorphous state.[13]
-
Dissolution Testing: Conduct in vitro dissolution studies using a USP II paddle apparatus. Test in multiple media (e.g., deionized water, simulated gastric fluid) at 37°C with a paddle speed of 75 RPM.[13] Withdraw samples at predetermined time points and analyze for aripiprazole concentration using UV-Vis spectrophotometry or HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a synthesized example based on methodologies described in the literature.[4][13]
-
Animal Handling:
-
Use male Wistar rats (or other appropriate strain) weighing 200-250 g.
-
Acclimate the animals for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Divide rats into groups (n=6 per group), e.g., Group 1 (Control: pure drug suspension) and Group 2 (Test: enhanced formulation).
-
-
Dosing:
-
Prepare the dosing formulations. For the control, suspend aripiprazole in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) solution. For the test group, disperse the enhanced formulation (e.g., SLNs, solid dispersion) in water.
-
Administer the formulation orally via gavage at a dose equivalent to, for example, 10 mg/kg of aripiprazole.
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Collect samples into heparinized tubes.
-
Centrifuge the blood samples (e.g., 4000 RPM for 10 min) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of aripiprazole (and its active metabolite, dehydroaripiprazole (B194390), if required) in the plasma samples using a validated LC-MS/MS method.[16][17]
-
The method typically involves protein precipitation or liquid-liquid extraction of the plasma sample, followed by chromatographic separation and mass spectrometric detection.[18][19]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulation compared to the control suspension.
-
Section 4: Diagrams and Workflows
Diagram 1: General Workflow for Bioavailability Enhancement
Caption: A generalized workflow for developing and evaluating bioavailability-enhanced aripiprazole formulations.
Diagram 2: Decision Logic for Choosing an Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate bioavailability enhancement strategy.
Diagram 3: Mechanism of Nanoparticle-Mediated Absorption
References
- 1. ajprd.com [ajprd.com]
- 2. "Revolutionizing Aripiprazole Delivery: Improving Solubility and Permea" by Eman Gomaa [buescholar.bue.edu.eg]
- 3. An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of In Vivo Efficacy and Oral Bioavailability of Aripiprazole with Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aripiprazole-loaded niosome/chitosan-gold nanoparticles for breast cancer chemo-photo therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Multicomponent crystalline solid forms of aripiprazole produced via hot melt extrusion techniques: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WO2007092779A2 - Aripiprazole co-crystals - Google Patents [patents.google.com]
- 12. New Cocrystals of Antipsychotic Drug Aripiprazole: Decreasing the Dissolution through Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation of aripiprazole-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and In vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of aripiprazole-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aripiprazole-Cyclodextrin Binary Systems for Dissolution Enhancement: Effect of Preparation Technique, Cyclodextrin Type and Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. akjournals.com [akjournals.com]
- 19. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Aripiprazole Monohydrate's Antipsychotic Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic efficacy of aripiprazole (B633) monohydrate against other commonly used atypical antipsychotics, namely risperidone (B510) and olanzapine (B1677200), within established animal models. The data presented is collated from multiple preclinical studies to offer a comprehensive overview for researchers in the field of neuropharmacology and drug development.
Mechanism of Action: Aripiprazole as a Dopamine (B1211576) D2 Partial Agonist
Aripiprazole exhibits a unique mechanism of action, functioning as a partial agonist at dopamine D2 receptors.[1][2] This contrasts with most other antipsychotics, which typically act as D2 receptor antagonists.[1] As a partial agonist, aripiprazole has the ability to modulate dopamine activity, acting as a functional antagonist in a hyperdopaminergic state (as seen in the mesolimbic pathway, associated with positive symptoms of schizophrenia) and as a functional agonist in a hypodopaminergic state (as in the mesocortical pathway, linked to negative and cognitive symptoms).[1] This stabilizing effect on the dopamine system is thought to contribute to its efficacy and favorable side-effect profile.[3]
Below is a diagram illustrating the signaling pathway of aripiprazole as a dopamine D2 receptor partial agonist.
Caption: Aripiprazole's partial agonism at the D2 receptor.
Amphetamine-Induced Hyperlocomotion Model
This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, mimicking the hyperdopaminergic state associated with psychosis. The ability of a compound to attenuate this hyperlocomotion is indicative of its antipsychotic efficacy.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.[4]
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for 2-3 days prior to the test day.[5]
-
Test Day:
-
Animals are placed in the activity chambers, and baseline locomotor activity is recorded for 30 minutes.[4][5]
-
The test compound (e.g., aripiprazole, risperidone, olanzapine) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a pretreatment period (e.g., 15-30 minutes), amphetamine (e.g., 0.5-1.5 mg/kg) is administered.[4][6][7]
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).[4][5][6]
-
-
Data Analysis: The total distance traveled or the number of beam breaks is measured and compared between treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group indicates antipsychotic-like activity.
Comparative Efficacy Data:
| Drug | Dose Range (mg/kg) | Route of Administration | Effect on Amphetamine-Induced Hyperlocomotion |
| Aripiprazole | 0.1 - 3 | i.p. | Dose-dependent attenuation |
| Risperidone | 0.1 - 1 | s.c. | Dose-dependent attenuation |
| Olanzapine | 0.5 - 5 | s.c. | Dose-dependent attenuation[6] |
| Haloperidol (Typical) | 0.05 - 0.1 | s.c. | Dose-dependent attenuation[6][7] |
| Clozapine (Atypical) | 5 - 20 | s.c. | Dose-dependent attenuation[6] |
Note: The data presented is a synthesis from multiple sources and not from a single comparative study. Dosages and routes may vary between studies.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion test.
Conditioned Avoidance Response (CAR) Model
The CAR test is a classic and highly predictive model for antipsychotic activity.[8][9] It assesses an animal's ability to learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.[8]
Experimental Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training:
-
A trial begins with the presentation of the CS.
-
If the animal moves to the other compartment of the shuttle box during the CS presentation (the avoidance response), the trial is terminated.
-
If the animal fails to move, the unconditioned stimulus (US), a mild footshock, is delivered through the grid floor.
-
The animal can then escape the shock by moving to the other compartment (the escape response).
-
Training continues until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Once trained, animals are administered the test compound (e.g., aripiprazole, risperidone, olanzapine) or vehicle.
-
After a specified pretreatment time, they are placed back in the shuttle box and subjected to a series of trials.
-
-
Data Analysis: The number of avoidance responses, escape responses, and response latencies are recorded. A selective decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Comparative Efficacy Data:
Studies have shown that aripiprazole, risperidone, and olanzapine are all effective at disrupting the conditioned avoidance response.
| Drug | Dose Range (mg/kg) | Route of Administration | Effect on Conditioned Avoidance Response |
| Aripiprazole | 1 - 10 | s.c. | Dose-dependent suppression |
| Risperidone | 0.33 - 1.0 | s.c. | Dose-dependent suppression[10][11] |
| Olanzapine | 0.5 - 1.0 | s.c. | Dose-dependent suppression[10][11] |
Note: The data presented is a synthesis from multiple sources and not from a single comparative study. Dosages and routes may vary between studies.
Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Summary and Conclusion
Aripiprazole monohydrate consistently demonstrates antipsychotic-like efficacy in preclinical animal models, including the amphetamine-induced hyperlocomotion and conditioned avoidance response tests. Its performance is comparable to that of other atypical antipsychotics like risperidone and olanzapine in these models. The unique partial agonist activity of aripiprazole at dopamine D2 receptors provides a distinct pharmacological profile that is hypothesized to underlie its clinical efficacy and tolerability. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers designing and interpreting preclinical studies in the development of novel antipsychotic agents.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. researchgate.net [researchgate.net]
- 3. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. b-neuro.com [b-neuro.com]
- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Aripiprazole Monohydrate and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparative analysis of two widely prescribed second-generation antipsychotic drugs: aripiprazole (B633) monohydrate and risperidone (B510). The information presented herein is intended to offer an objective comparison of their performance based on publicly available experimental data, aiding researchers and drug development professionals in their understanding of the distinct pharmacological profiles of these compounds.
Introduction
Aripiprazole and risperidone are both mainstays in the treatment of schizophrenia and other psychotic disorders. However, they exhibit distinct mechanisms of action at the molecular level, which contribute to their unique efficacy and side-effect profiles. Aripiprazole is characterized by its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, a feature that distinguishes it from most other atypical antipsychotics, including risperidone, which acts as a potent antagonist at D2 and 5-HT2A receptors.[1][2] This fundamental difference in their interaction with key neurotransmitter receptors forms the basis of this in vitro comparative analysis.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of aripiprazole and risperidone for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. It is important to note that absolute Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources to provide a comprehensive overview.
| Receptor Subtype | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | ||
| D2 | 0.34 - 2.7 | 3.3 - 6.2 |
| D3 | 0.8 - 4.2 | 7.2 - 14 |
| D4 | 44 - 56 | 21 - 39 |
| Serotonin Receptors | ||
| 5-HT1A | 1.7 - 4.4 | 15 - 245 |
| 5-HT2A | 3.4 - 15 | 0.16 - 0.6 |
| 5-HT2C | 15 - 34 | 5 - 26 |
| 5-HT7 | ~40 | Not widely reported |
| Adrenergic Receptors | ||
| α1 | 57 - 71 | 0.8 - 2 |
| α2 | Not a primary target | Not a primary target |
| Histamine Receptors | ||
| H1 | 61 - 89 | 20 - 47 |
| Muscarinic Receptors | ||
| M1 | >1000 | >10,000 |
Note: Data compiled from multiple sources.[3][4][5]
Functional Activity at Key Receptors
Beyond simple binding affinity, the functional activity of a drug at its target receptor is a critical determinant of its overall pharmacological effect.
-
Aripiprazole is a partial agonist at the dopamine D2 receptor. This means that in environments with high dopamine levels, it acts as an antagonist, reducing dopaminergic activity. Conversely, in low dopamine environments, it exhibits agonist properties, increasing dopaminergic tone.[1][2] It also demonstrates partial agonism at the serotonin 5-HT1A receptor and antagonism at the 5-HT2A receptor.[2]
-
Risperidone acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Its high affinity for the 5-HT2A receptor relative to the D2 receptor is a characteristic feature of many atypical antipsychotics.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments used to characterize and compare antipsychotic drugs like aripiprazole and risperidone.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., striatum for D2 receptors) or cell lines recombinantly expressing the target receptor are prepared.
-
Radioligand Incubation: A specific radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]spiperone for D2 receptors) is incubated with the tissue/cell preparation.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (aripiprazole or risperidone).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the functional activity (agonist, antagonist, or partial agonist) of a test compound on G-protein coupled receptors (GPCRs) that modulate cyclic adenosine (B11128) monophosphate (cAMP) levels (e.g., D2 and 5-HT1A receptors).
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured.
-
Cell Stimulation: For Gi-coupled receptors (like D2 and 5-HT1A), adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Incubation: The cells are incubated to allow for receptor activation and subsequent modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[6][7][8]
-
Data Analysis: The effect of the test compound on cAMP levels is quantified to determine its functional activity (e.g., EC50 for agonists, IC50 for antagonists).
Calcium Mobilization Assay
Objective: To measure the functional activity of a test compound on GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium (e.g., 5-HT2A receptors).
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the target receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader with a fluorescent imaging system.[9][10][11]
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is analyzed to determine the potency and efficacy of the test compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, visualize key concepts related to the in vitro comparison of aripiprazole and risperidone.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Comparison.
References
- 1. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Analytical Methods for Aripiprazole Monohydrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of aripiprazole (B633) monohydrate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a comprehensive overview of their respective performance characteristics, enabling informed decisions for method selection in research and quality control settings.
Introduction to Aripiprazole Monohydrate and its Analysis
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety, efficacy, and quality. The development and validation of robust analytical methods are therefore of paramount importance in the pharmaceutical industry. This guide focuses on the cross-validation of two widely employed techniques, HPLC-UV and LC-MS/MS, highlighting their key differences and applications.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of a representative HPLC-UV and an LC-MS/MS method for the determination of aripiprazole. The data presented is a synthesis from various validated methods reported in the literature.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 5-25 µg/mL[2] | 0.1-600 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.9998[5] |
| Accuracy (% Recovery) | 103.67%[2] | 95.2 ± 4.5%[5] |
| Precision (% RSD) | < 2%[2] | Within 10%[5] |
| Limit of Detection (LOD) | 0.411 µg/mL[6] | 10 ng/mL[7] |
| Limit of Quantification (LOQ) | 1.248 µg/mL[6] | 100 ng/mL[7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control of aripiprazole in bulk and pharmaceutical formulations due to its simplicity and cost-effectiveness.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
Chromatographic Conditions:
-
Column: Waters Spherisorb 5µ ODS 24.6mm x 250mm C18 column[2]
-
Mobile Phase: A mixture of acetonitrile, methanol (B129727), and buffer (20:40:40 v/v/v), with the pH adjusted to 3.5.[2][4]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 20 µL[8]
-
Run Time: Approximately 8 minutes[6]
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of aripiprazole is prepared in the mobile phase.
-
Working Standard Solutions: Serial dilutions are made from the stock solution to prepare working standards within the linearity range.
-
Sample Preparation: For pharmaceutical formulations, a quantity of powdered tablets equivalent to a specific dose of aripiprazole is dissolved in the mobile phase, sonicated, and filtered before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the determination of aripiprazole and its metabolites in biological matrices such as plasma and serum.[3][5]
Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is used.[5][9]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol).[10]
-
Flow Rate: 0.5 mL/min[10]
-
Injection Volume: Typically 5-10 µL.
-
Run Time: Less than 5 minutes.[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
Precursor → Product Ion Transitions: Specific transitions for aripiprazole and its internal standard are monitored for quantification.
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of aripiprazole and a suitable internal standard (e.g., a stable isotope-labeled analog) are prepared in an organic solvent like methanol.
-
Working Standard Solutions: Calibration standards are prepared by spiking blank biological matrix with known concentrations of aripiprazole and a fixed concentration of the internal standard.
-
Sample Preparation: Protein precipitation is a common and simple sample preparation technique.[10] An organic solvent (e.g., methanol or acetonitrile) is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.
Methodology and Workflow Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key steps in the HPLC-UV and LC-MS/MS methods.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of key steps in HPLC-UV and LC-MS/MS workflows.
References
- 1. Aripiprazole | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. jipbs.com [jipbs.com]
- 3. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Application of HPLC-UV method for aripiprazole determination in serum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Aripiprazole Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various aripiprazole (B633) formulations. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct absorption, distribution, metabolism, and excretion characteristics of each formulation, thereby informing research and development decisions.
Introduction to Aripiprazole Formulations
Aripiprazole is an atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2] It is available in a variety of formulations designed to meet diverse clinical needs, from immediate-release oral and injectable forms for acute management to long-acting injectables for maintenance therapy. Understanding the pharmacokinetic nuances of each formulation is critical for optimizing therapeutic strategies and developing novel drug delivery systems.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for different aripiprazole formulations. These values represent the mean or median from various clinical studies and may vary depending on the study population and design.
Oral Formulations
Oral formulations of aripiprazole are the most common for initiating treatment and for daily maintenance therapy. They include standard tablets, orally disintegrating tablets (ODT), and an oral solution.
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t½) (hours) | Bioavailability |
| Oral Tablet | 15 mg | - | 3 - 5 | - | ~75 | 87%[1][3] |
| 30 mg | 118.82 ± 20.76 | 3.96 ± 0.69 | 4962.67 ± 1189.54 (AUC0-t) | 51.69 ± 9.80 | - | |
| Orally Disintegrating Tablet (ODT) | 10 mg (fasting) | 48 ± 13 | - | 1745 ± 405 (AUC0-72h) | - | Bioequivalent to oral tablet[3] |
| 10 mg (fed) | 43 ± 10 | - | 1994 ± 426 (AUC0-72h) | - | Bioequivalent to oral tablet | |
| Oral Solution | 30 mg | ~22% higher than tablet | More rapid than tablet | ~14% higher than tablet | Similar to tablet | Higher than oral tablet[1][4] |
Note: Data is presented as mean ± standard deviation where available. Cmax and AUC for the oral solution are presented as a relative comparison to the oral tablet.
Intramuscular Formulations
Intramuscular (IM) formulations include an immediate-release injection for acute agitation and long-acting injectable (LAI) suspensions for maintenance treatment.
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours/days) | AUC (ng·h/mL) | Half-life (t½) (days) |
| Immediate-Release IM | 5 mg | - | 1 - 3 | - | - |
| Aripiprazole Monohydrate (Abilify Maintena®) | 400 mg (monthly) | 270.18 ± 113.37 (multiple dose) | 4-7 days | - | 29.9 - 46.5 |
| Aripiprazole Lauroxil (Aristada®) | 441 mg (monthly) | - | 24.4 - 35.2 days | - | 57.2 |
| 882 mg (every 6 weeks) | - | 24.4 - 35.2 days | - | 55.1 | |
| 1064 mg (every 8 weeks) | - | 24.4 - 35.2 days | - | 53.9 |
Note: Tmax and half-life for long-acting injectables are presented in days. Cmax for Abilify Maintena is after multiple doses.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials employing rigorous experimental protocols. A representative methodology for a bioequivalence study of an oral aripiprazole formulation is outlined below.
Representative Bioequivalence Study Protocol
1. Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study is a common design.[5] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least 21 days between dosing periods is necessary due to the long half-life of aripiprazole.[6]
2. Subject Population: Healthy male and non-pregnant, non-lactating female volunteers are typically recruited.[6] Subjects undergo a comprehensive screening process, including medical history, physical examination, and laboratory tests to ensure they meet the inclusion and exclusion criteria. It is recommended to exclude CYP2D6 poor metabolizers due to their altered metabolism of aripiprazole.[6]
3. Dosing and Administration: Subjects are administered a single oral dose of the test and reference aripiprazole formulations in a randomized order. For orally disintegrating tablets, subjects are instructed to place the tablet on their tongue and allow it to disintegrate before swallowing without water.[6]
4. Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours) and multiple post-dose time points up to 240 hours.[7]
5. Bioanalytical Method: Plasma concentrations of aripiprazole and its active metabolite, dehydro-aripiprazole, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][5]
6. Pharmacokinetic Analysis: Non-compartmental methods are used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).
7. Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to assess the bioequivalence between the test and reference formulations. The 90% confidence intervals for the ratio of the geometric means of the test and reference products should fall within the acceptance range of 80-125%.
Visualizations
Aripiprazole Pharmacokinetic Study Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Aripiprazole Monohydrate Versus Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and tolerability of aripiprazole (B633) monohydrate against other prominent atypical antipsychotics, including olanzapine (B1677200) and risperidone. The information is synthesized from meta-analyses and direct head-to-head clinical trials to support research and drug development endeavors.
Mechanism of Action: A Dopamine-Serotonin System Stabilizer
Aripiprazole exhibits a unique pharmacological profile, distinguishing it from other atypical antipsychotics. Its primary mechanism involves partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, combined with antagonist activity at the 5-HT2A receptor.[1][2] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission, reducing dopaminergic activity in hyperdopaminergic states (implicated in positive symptoms) and increasing it in hypodopaminergic states (associated with negative and cognitive symptoms).[3] This contrasts with other atypical antipsychotics that primarily act as dopamine D2 receptor antagonists.
References
- 1. Aripiprazole versus olanzapine in the treatment of schizophrenia: a clinical study from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 28-week, randomized, double-blind study of olanzapine versus aripiprazole in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Side Effects of Aripiprazole and Olanzapine in Patients with Psychotic Disorders: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Aripiprazole Monohydrate and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of aripiprazole (B633) monohydrate and olanzapine (B1677200) in various animal models. The data presented herein is collated from a range of head-to-head studies, offering insights into the efficacy and side-effect profiles of these two widely used atypical antipsychotics.
Executive Summary
Aripiprazole, a dopamine (B1211576) D2 partial agonist and serotonin (B10506) 5-HT1A partial agonist, and olanzapine, a dopamine D2 and serotonin 5-HT2A antagonist, are both effective in animal models relevant to schizophrenia and bipolar disorder. However, their preclinical profiles diverge significantly in terms of side effects, particularly concerning metabolic and cardiovascular parameters. This guide summarizes the key findings from head-to-head animal studies to aid in the informed design of future research and development.
Mechanism of Action
Aripiprazole and olanzapine exhibit distinct receptor binding profiles and functional activities, which underpin their therapeutic effects and side-effect profiles.
Aripiprazole Signaling Pathways
Aripiprazole's mechanism of action is characterized by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity modulates dopaminergic and serotonergic neurotransmission.[1][2][3]
Olanzapine Signaling Pathways
Olanzapine acts as an antagonist at multiple neurotransmitter receptors, with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[4][5] Its broad receptor-binding profile contributes to its therapeutic efficacy but also to its side effects.
Efficacy in Animal Models
Anxiety-Like Behavior
In a study utilizing a prenatally stressed rat model of schizophrenia, both aripiprazole and olanzapine demonstrated anxiolytic-like effects. However, in the presence of ethyl alcohol, only aripiprazole maintained its anxiolytic properties.[6][7]
| Parameter | Aripiprazole (1.5 mg/kg) | Olanzapine (0.5 mg/kg) | Animal Model | Test |
| Anxiolytic Effect (Non-Stressed) | Statistically significant increase in entries to the white compartment | Statistically significant increase in entries to the white compartment | Non-stressed control rats | Two-compartment exploratory test |
| Anxiolytic Effect (Prenatally Stressed) | Statistically significant anxiolytic effect | No significant anxiolytic effect | Prenatally stressed rats | Two-compartment exploratory test |
| Anxiolytic Effect with Alcohol (Prenatally Stressed) | Anxiolytic effect observed | No anxiolytic effect observed | Prenatally stressed rats exposed to ethyl alcohol | Two-compartment exploratory test |
Cognitive Function
Studies using the Morris Water Maze to assess spatial memory in animal models of schizophrenia have shown that both aripiprazole and olanzapine can improve cognitive deficits.
| Parameter | Aripiprazole (1.5 mg/kg) | Olanzapine (0.5 mg/kg) | Animal Model | Test |
| Spatial Memory (Non-Stressed) | Improved after single and chronic treatment | Improved after chronic treatment (14 and 21 days) | Non-stressed control rats | Morris Water Maze |
| Spatial Memory (Prenatally Stressed) | Improved after 14 and 21 days of treatment | Improved on all days of treatment | Prenatally stressed rats | Morris Water Maze |
| Attention and Response Control | Abolished CPP-induced accuracy deficit and reduced perseverative over-responding | Abolished CPP-induced accuracy deficit and best controlled anticipatory responding | Rats with CPP-induced cognitive deficit | Five-choice serial reaction time task |
Side Effect Profile in Animal Models
Weight Gain and Metabolic Effects
A significant differentiator between the two drugs in animal models is their impact on weight and metabolism. While both can induce weight gain, the underlying mechanisms and extent appear to differ.
| Parameter | Aripiprazole | Olanzapine | Animal Model |
| Body Weight | Subchronic treatment resulted in rapid and robust weight gain similar to olanzapine.[1][8] | Chronic treatment induced significant weight gain characterized by hyperphagia and increased body fat.[1][8][9] | Female Wistar and Sprague-Dawley rats |
| Food Intake | No significant increase in some studies.[9] | Consistently associated with hyperphagia.[1][8][9] | Female rats |
| Serum Triglycerides | No significant elevation.[9] | Significantly elevated, independent of weight gain.[9] | Female rats |
| Serum Insulin | Statistically significant reduction.[9] | Unaltered.[9] | Female rats |
Cardiovascular Safety
A study in a rat model of schizophrenia assessed the cardiovascular safety of aripiprazole and olanzapine by measuring heart rate variability (HRV). The results suggest that both drugs have a relatively safe cardiovascular profile at the doses tested.[10]
| Parameter | Aripiprazole (5 and 15 mg/kg) | Olanzapine (5 and 15 mg/kg) | Animal Model |
| Heart Rate Variability (Time and Frequency Domain) | No significant difference compared to the control group.[10] | No significant difference compared to the control group.[10] | Ketamine-induced schizophrenic rats |
| Conclusion | Considered safe in terms of alteration in HRV.[10] | Considered safe in terms of alteration in HRV.[10] | Ketamine-induced schizophrenic rats |
Experimental Protocols
Anxiety-Like Behavior Study
-
Animal Model : Prenatally stressed rats were used as an animal model of schizophrenia.[6][7] This involved subjecting pregnant dams to stress.
-
Drug Administration : Aripiprazole (1.5 mg/kg) and olanzapine (0.5 mg/kg) were administered to different groups of rats.[6][7]
-
Behavioral Testing : The anxiolytic effects were assessed using the two-compartment exploratory test, which measures the animal's preference for a dark, enclosed space over a bright, open space.[6][7] An increase in time spent or entries into the bright compartment is indicative of an anxiolytic effect.
Cognitive Function Study (Morris Water Maze)
-
Animal Model : Adolescent rats exposed to prenatal stress were used.[11]
-
Drug Administration : Aripiprazole (1.5 mg/kg) and olanzapine (0.5 mg/kg) were administered either as a single dose or chronically over 21 days.[11]
-
Behavioral Testing : The Morris Water Maze was used to assess spatial learning and memory. This test requires the animal to find a hidden platform in a pool of water, using spatial cues.[11]
Weight Gain and Metabolic Study
-
Animal Model : Female Wistar or Sprague-Dawley rats were used.[1][8]
-
Drug Administration : Aripiprazole (2.0-8.0 mg/kg) or olanzapine (1.0-10 mg/kg) was administered orally twice daily for 7 or 14 days.[1][8]
-
Measurements : Body weight and food intake were assessed daily. At the end of the treatment period, body composition (fat/lean mass) and serum levels of glucose, lipids, and hormones were analyzed.[1][8][9]
Cardiovascular Safety Study
-
Animal Model : A ketamine-induced rat model of schizophrenia was utilized.[10]
-
Drug Administration : Aripiprazole (5 mg/kg and 15 mg/kg) and olanzapine (5 mg/kg and 15 mg/kg) were administered.[10]
-
Measurements : Heart Rate Variability (HRV) was measured to assess cardiac autonomic function. Both time-domain and frequency-domain parameters of HRV were analyzed.[10]
Conclusion
Head-to-head preclinical studies in animal models provide valuable comparative data on the efficacy and side-effect profiles of aripiprazole monohydrate and olanzapine. Both drugs demonstrate efficacy in models of anxiety and cognitive impairment relevant to schizophrenia. However, they exhibit distinct profiles regarding metabolic side effects, with olanzapine consistently associated with hyperphagia and weight-independent increases in triglycerides. Cardiovascular safety, as assessed by HRV in a rat model, appears comparable between the two drugs at the doses tested. These findings underscore the importance of considering the unique pharmacological properties of each compound in the context of both therapeutic benefit and potential adverse effects in the drug development process. Further research is warranted to elucidate the precise molecular mechanisms underlying these differences.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Partial Dopamine D2/Serotonin 5-HT Receptor Agonists as New Therapeutic Agents [benthamopenarchives.com]
- 3. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of aripiprazole and olanzapine on the anxiolytic-like effect observed in prenatally stressed rats (animal model of schizophrenia) exposed to the ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of olanzapine-induced weight gain and effect of aripiprazole vs olanzapine on body weight and prolactin secretion in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Influence of aripiprazole and olanzapine on behavioral dysfunctions of adolescent rats exposed to stress in perinatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Aripiprazole Monohydrate Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting treatment response to aripiprazole (B633) monohydrate, an atypical antipsychotic used in the management of schizophrenia and bipolar disorder. It also presents data on the performance of aripiprazole in comparison to other treatment alternatives and details the experimental protocols for biomarker validation.
Comparative Efficacy of Aripiprazole
Aripiprazole's efficacy has been evaluated in numerous clinical trials against other atypical antipsychotics. The following tables summarize key quantitative data from these studies.
Table 1: Aripiprazole vs. Olanzapine for Schizophrenia
| Outcome Measure | Aripiprazole | Olanzapine | Treatment Difference | p-value | Study Duration |
| PANSS Total Score Change | -25.9 | -30.2 | 4.3 | 0.014 | 28 weeks |
| PANSS Total Score Change | -24.6 | -29.5 | 4.9 (95% CI: 2.2-7.6) | < 0.05 | 6 weeks |
| Weight Gain (kg) | +0.3 | +3.4 | -3.1 | < 0.001 | 28 weeks |
| Weight Gain (kg) | +0.13 | +4.30 | -4.17 | < 0.05 | 26 weeks |
PANSS: Positive and Negative Syndrome Scale. A negative change indicates improvement.
Table 2: Aripiprazole vs. Risperidone for Bipolar Mania
| Outcome Measure | Aripiprazole + Lithium | Risperidone + Lithium | p-value | Study Duration |
| YMRS Score Change | Significant reduction from baseline | Significant reduction from baseline | 0.47 | Not Specified |
| BPRS Score Change | Significant reduction from baseline | Significant reduction from baseline | 0.66 | Not Specified |
| AIMS Score Change | Significant reduction from baseline | Significant reduction from baseline | 0.13 | Not Specified |
YMRS: Young Mania Rating Scale; BPRS: Brief Psychiatric Rating Scale; AIMS: Abnormal Involuntary Movement Scale. A reduction in score indicates improvement.
Table 3: Aripiprazole vs. Quetiapine for Major Depressive Disorder (Adjunctive Therapy)
| Outcome Measure | Aripiprazole | Quetiapine | Odds Ratio (95% CI) |
| Remission Rate | - | - | 1.12 (0.85 - 1.48) |
| Response Rate | - | - | 1.11 (0.89 - 1.38) |
Data from a network meta-analysis. Odds ratios compare aripiprazole to quetiapine.
Biomarkers for Aripiprazole Treatment Response
Several biomarkers have been investigated for their potential to predict a patient's response to aripiprazole. These can be broadly categorized into genetic and blood-based biomarkers.
Genetic Biomarkers
Polymorphisms in genes encoding drug-metabolizing enzymes can significantly influence aripiprazole's pharmacokinetics and, consequently, its efficacy and tolerability.
-
CYP2D6: This gene encodes the cytochrome P450 2D6 enzyme, which is primarily responsible for aripiprazole metabolism.[1] Individuals with different CYP2D6 genotypes metabolize the drug at different rates, leading to variations in plasma concentrations.[1]
-
Poor Metabolizers (PMs): Have two non-functional alleles, leading to slower metabolism and higher plasma levels of aripiprazole. This can increase the risk of adverse effects.[2]
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Normal Metabolizers (NMs): Have two fully functional alleles.
-
Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, leading to rapid metabolism and potentially sub-therapeutic plasma levels.
-
Blood-Based Biomarkers
Circulating molecules can reflect the neurochemical changes associated with the disorder and the drug's mechanism of action.
-
Homovanillic Acid (HVA): A major metabolite of dopamine (B1211576). Plasma HVA levels are considered an index of central dopamine activity.[3] Studies have shown that changes in plasma HVA levels correlate with psychosis ratings and can predict treatment response to antipsychotics.[3]
-
3-Methoxy-4-hydroxyphenylglycol (MHPG): A major metabolite of norepinephrine. Plasma MHPG levels can provide insights into noradrenergic system activity.[2]
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Altered BDNF levels have been observed in patients with schizophrenia and bipolar disorder.[4]
Experimental Protocols
CYP2D6 Genotyping
Method: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)[5][6]
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit.
-
Long-Range PCR (XL-PCR): A long PCR fragment (e.g., 6.6 kb) encompassing the CYP2D6 gene is amplified using gene-specific primers.[7] This step is crucial to avoid co-amplification of the highly homologous pseudogene CYP2D7.
-
Allele-Specific PCR and RFLP: The XL-PCR product serves as a template for subsequent PCRs to detect specific single nucleotide polymorphisms (SNPs) and other variations characteristic of different CYP2D6 alleles.[7]
-
Specific primers are used to amplify regions containing known polymorphisms.
-
The resulting PCR products are then digested with specific restriction enzymes.
-
The digestion patterns, visualized by agarose (B213101) gel electrophoresis, reveal the presence or absence of the restriction site, thus identifying the allele.
-
-
Gene Deletion and Duplication Analysis: XL-PCR can also be designed to detect the CYP2D6 gene deletion (*5 allele) and gene duplications/multiplications.[8]
-
Phenotype Assignment: Based on the combination of identified alleles, the patient's metabolizer phenotype (PM, IM, NM, or UM) is determined.
Measurement of Plasma HVA and MHPG
Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection[9][10]
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Deproteinize the plasma sample, typically by adding an acid like perchloric acid.[10]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. A C18 reversed-phase cartridge is commonly used.[10]
-
-
HPLC Separation:
-
Inject the extracted sample into an HPLC system equipped with a reversed-phase column (e.g., C8 or C18).
-
Use an isocratic or gradient mobile phase, typically consisting of an aqueous buffer, an organic modifier (e.g., acetonitrile (B52724) or methanol), and an ion-pairing agent, to separate HVA and MHPG from other plasma components.
-
-
Electrochemical Detection:
-
As the analytes elute from the column, they pass through an electrochemical detector.
-
A specific potential is applied to the electrode, causing the analytes to oxidize or reduce.
-
The resulting electrical current is proportional to the concentration of the analyte and is used for quantification.
-
-
Quantification:
-
A standard curve is generated using known concentrations of HVA and MHPG.
-
The concentrations of HVA and MHPG in the plasma samples are determined by comparing their peak areas to the standard curve.
-
Measurement of Serum BDNF
Method: Enzyme-Linked Immunosorbent Assay (ELISA)[11][12]
-
Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Samples can be assayed immediately or stored at -20°C or -80°C.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for BDNF.
-
Sample Incubation: Standards and serum samples are added to the wells. BDNF present in the samples binds to the capture antibody. The plate is incubated for a specified time (e.g., 2.5 hours at room temperature).[12]
-
Washing: The wells are washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for BDNF, is added to the wells. This antibody binds to a different epitope on the captured BDNF. The plate is incubated (e.g., 1 hour at room temperature).
-
Washing: The wells are washed again to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin (B1667282) on the detection antibody. The plate is incubated (e.g., 45 minutes at room temperature).[12]
-
Washing: The wells are washed to remove unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change. The plate is incubated in the dark (e.g., 30 minutes at room temperature).[12]
-
Stopping the Reaction: A stop solution is added to quench the color development.
-
-
Data Analysis:
-
The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of BDNF in the serum samples is determined by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
Aripiprazole's Mechanism of Action: Dopamine D2 Receptor Signaling
Aripiprazole acts as a partial agonist at the dopamine D2 receptor.[13] In a hyperdopaminergic state (e.g., mesolimbic pathway in schizophrenia), it acts as a functional antagonist, reducing dopaminergic neurotransmission. In a hypodopaminergic state (e.g., mesocortical pathway), it acts as a functional agonist, increasing dopamine neurotransmission.[13] This dual action is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia. Downstream signaling involves the modulation of adenylyl cyclase activity and the Akt-GSK3β pathway.
Caption: Aripiprazole's partial agonism at presynaptic and postsynaptic D2 receptors modulates dopamine release and downstream signaling.
Aripiprazole's Mechanism of Action: Serotonin Receptor Signaling
Aripiprazole also exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors. 5-HT1A partial agonism is thought to contribute to its anxiolytic and antidepressant effects, while 5-HT2A antagonism may improve negative symptoms and reduce extrapyramidal side effects.
Caption: Aripiprazole modulates serotonergic pathways through partial agonism at 5-HT1A and antagonism at 5-HT2A receptors.
Experimental Workflow for Biomarker Validation
The validation of biomarkers for aripiprazole treatment response typically follows a structured workflow, from patient recruitment to data analysis.
Caption: A typical workflow for validating biomarkers for aripiprazole treatment response, from patient selection to data analysis.
Alternative Treatments
While pharmacotherapy with agents like aripiprazole is a cornerstone of treatment for schizophrenia and bipolar disorder, a comprehensive management plan often includes non-pharmacological interventions. These can be used as standalone treatments in some cases or, more commonly, as adjuncts to medication.
-
Psychosocial Therapies:
-
Cognitive Behavioral Therapy (CBT): Helps patients identify and change negative thought patterns and behaviors.
-
Family Therapy: Educates families about the illness and improves communication and problem-solving skills.
-
Social Skills Training: Improves interpersonal skills to enhance social functioning.
-
-
Lifestyle Modifications:
-
Diet and Exercise: A healthy lifestyle can improve overall well-being and may have a positive impact on mental health.
-
Stress Management Techniques: Practices like mindfulness, meditation, and yoga can help manage stress, which can be a trigger for symptom exacerbation.
-
-
Other Therapeutic Approaches:
-
Arts and Creative Therapies: Provide non-verbal outlets for expression and can be beneficial for emotional processing.
-
Peer Support: Connecting with others who have similar experiences can reduce feelings of isolation and provide practical coping strategies.
-
References
- 1. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CYP2D6 genotype analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. A rapid HPLC-ED method for the analysis of homovanillic acid (HVA) in human plasma [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. cloud-clone.com [cloud-clone.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats | PLOS One [journals.plos.org]
- 12. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 13. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aripiprazole Monohydrate Polymorphs: Dissolution Profiles and Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Dissolution Characteristics of Aripiprazole (B633) Monohydrate Polymorphs, Supported by Experimental Data.
Aripiprazole, a widely prescribed atypical antipsychotic, is known to exist in multiple polymorphic forms, including anhydrous and monohydrate states. These crystalline variations can significantly influence the drug's physicochemical properties, most notably its solubility and dissolution rate, which are critical determinants of its bioavailability. This guide provides a comparative analysis of the dissolution behavior of aripiprazole's anhydrous and monohydrate forms, presenting key experimental data and methodologies to inform research and development.
Executive Summary of Dissolution Performance
The conversion of anhydrous aripiprazole to its monohydrate form is a critical factor influencing its dissolution. This transformation can occur under conditions of high temperature and humidity. The monohydrate form exhibits significantly lower solubility, particularly at pH values above 4.0, which can lead to a decreased dissolution rate.
Bioavailability studies have shown that tablets containing up to 20-30% of the monohydrate form are bioequivalent to those containing 100% anhydrous aripiprazole in terms of overall drug exposure (AUC). However, the peak plasma concentration (Cmax) may be affected, with a notable decrease when tablets contain 100% monohydrate form.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the solubility and dissolution of aripiprazole's anhydrous and monohydrate forms.
Table 1: Comparative Solubility of Aripiprazole Anhydrous vs. Monohydrate
| pH | Anhydrous Form Solubility (mg/900 mL) | Monohydrate Form Solubility (mg/900 mL) |
| < 4.0 | Highly Soluble | Highly Soluble |
| 4.5 | 144 | 32.4 |
| > 5.0 | Low Solubility | Low Solubility |
Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review.[1]
Table 2: Dissolution Profile of Aripiprazole Tablets in Various Media
| Dissolution Medium | Observation |
| pH 1.2 (Simulated Gastric Fluid) | In this acidic environment, the dissolution of aripiprazole is generally favorable. However, higher strength tablets (20 mg and 30 mg) initially showed slower dissolution due to the formation of an insoluble sticky layer of the HCl salt. This was mitigated by formulation changes and increasing the paddle speed during testing.[1] |
| pH 4.0 (Acetate Buffer) | This medium was initially proposed for dissolution testing as it could discriminate between tablets with varying levels of the monohydrate form; increased monohydrate content led to a decreased dissolution rate. However, it was later considered non-discriminative by regulatory reviewers.[1] |
| pH 6.8 (Phosphate Buffer) | Due to the low solubility of aripiprazole at this pH, less than the full dose is released.[1] This medium is generally not suitable for complete dissolution testing of aripiprazole. |
Experimental Protocols
Detailed methodologies are crucial for reproducible dissolution studies. The following protocols are based on standard practices for aripiprazole tablet testing.
Dissolution Testing of Aripiprazole Tablets
-
Apparatus: USP Type II (Paddles).
-
Dissolution Medium: 900 mL of 0.1 M HCl.
-
Temperature: 37.0 ± 0.5 °C.
-
Paddle Speed: 50 rpm (a higher speed of 60 rpm may be necessary for higher strength tablets to achieve complete release within 30 minutes)[1][2].
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Sample Analysis: The concentration of dissolved aripiprazole is determined by spectrophotometric detection at a wavelength of 249 nm. The spectrophotometric method should be validated for specificity, linearity, precision, and accuracy[2].
Intrinsic Dissolution Rate (IDR) Studies
IDR studies are valuable for characterizing the dissolution of the drug substance itself, independent of formulation variables.
-
Apparatus: Wood's apparatus or a similar setup for maintaining a constant surface area of the compressed drug.
-
Dissolution Medium: Hydrochloric acid buffer (pH 1.2) at 37 °C.
-
Sample Preparation: 300 mg of the aripiprazole polymorph is compressed into a disc of a specific diameter (e.g., 8 mm) at a defined pressure. The sides of the disc are coated with an inert material like beeswax to ensure only one surface is exposed to the dissolution medium.
-
Rotation Speed: 100 rpm.
-
Analysis: The concentration of dissolved aripiprazole is measured at predetermined time intervals to calculate the intrinsic dissolution rate (e.g., in mg·cm⁻²·min⁻¹)[3].
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative dissolution study of aripiprazole polymorphs.
Caption: Experimental workflow for comparative dissolution studies.
Signaling Pathways and Logical Relationships
The relationship between the polymorphic form of aripiprazole and its ultimate bioavailability can be visualized as a logical pathway.
Caption: Impact of polymorphism on aripiprazole bioavailability.
References
A Comparative Guide to the Long-Term Stability of Aripiprazole Monohydrate Versus Anhydrous Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term stability of aripiprazole (B633) monohydrate against its anhydrous polymorphic forms. The stability of a drug substance is a critical factor in drug development, impacting its safety, efficacy, and shelf-life. This document synthesizes experimental data to offer a clear perspective on the relative stability of these different solid-state forms of aripiprazole.
Executive Summary
Aripiprazole, an atypical antipsychotic, can exist in various solid-state forms, including a monohydrate and several anhydrous polymorphs. The available data indicates that Aripiprazole Monohydrate exhibits robust thermal stability and is less prone to polymorphic transitions under typical manufacturing and storage conditions compared to its anhydrous counterparts.[1][2] Anhydrous forms, particularly Form III, have been shown to be susceptible to conversion to the monohydrate form, especially under conditions of high humidity and temperature. This conversion can impact the physicochemical properties of the active pharmaceutical ingredient (API), potentially affecting the performance of the final drug product. While various other salts of aripiprazole have been synthesized with improved physicochemical properties, comprehensive long-term stability data comparable to that of the monohydrate is not as readily available in the public domain. Studies on salts with polycarboxylic acids suggest their stability is comparable to the parent drug.[3]
Data Presentation: Physicochemical Stability
The following table summarizes the key stability characteristics of this compound and a common anhydrous polymorph, Form III.
| Parameter | This compound | Aripiprazole Anhydrous (Form III) | References |
| Physical Form | Crystalline Monohydrate | Anhydrous Crystalline Polymorph | [1][4] |
| Polymorphic Stability | Generally stable; less prone to polymorphic transitions under storage.[2] | Metastable; can convert to the monohydrate form under high humidity (≥75% RH) and elevated temperature (40°C).[4][5] | [2][4][5] |
| Thermal Stability | Dehydration occurs at elevated temperatures (around 124°C), followed by melting of the resulting anhydrous form.[6] | Melts at approximately 139°C. Can undergo polymorphic transitions upon heating.[6] | [6] |
| Hygroscopicity | Non-hygroscopic under normal storage conditions. | Can absorb water, leading to conversion to the monohydrate. | [4] |
| Chemical Stability | Stable under neutral and acidic conditions. Susceptible to oxidative degradation. | Stable under neutral and acidic conditions. Susceptible to oxidative degradation. | [7][8] |
Experimental Protocols
The stability of aripiprazole and its different forms is typically assessed using methodologies compliant with the International Council for Harmonisation (ICH) guidelines.
Long-Term and Accelerated Stability Testing
Objective: To evaluate the thermal and humidity-related stability of the drug substance over an extended period.
Methodology:
-
Sample Preparation: Samples of this compound and the anhydrous polymorph are stored in controlled environment chambers. The packaging should mimic the proposed commercial packaging (e.g., Al/Al blisters, HDPE bottles).[4][5]
-
Storage Conditions:
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed.
-
Analytical Methods:
-
Appearance: Visual inspection for any changes in physical appearance.
-
Assay and Impurities: A stability-indicating HPLC method is used to determine the potency of the drug and quantify any degradation products.
-
Water Content: Karl Fischer titration to determine the water content.
-
Polymorphic Form: Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to detect any changes in the crystalline form.[2][5]
-
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Stress Conditions: Aripiprazole is subjected to various stress conditions, including:
-
Acid Hydrolysis: 0.1 N HCl at 60°C.
-
Base Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at ambient temperature.
-
Thermal Degradation: Dry heat at a temperature above the accelerated condition (e.g., 80°C).
-
Photostability: Exposure to light as per ICH Q1B guidelines.
-
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.
Visualizations
Aripiprazole Signaling Pathway
Aripiprazole's therapeutic effects are primarily mediated through its partial agonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and its antagonism at serotonin 5-HT2A receptors.
Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies on a pharmaceutical compound like aripiprazole.
Caption: A generalized workflow for pharmaceutical stability testing.
Polymorphic Transformation of Aripiprazole
This diagram illustrates the potential transformation of anhydrous aripiprazole to its monohydrate form under specific environmental conditions.
Caption: Conversion pathway of anhydrous aripiprazole to this compound.
References
- 1. Morphological and Crystalline Transitions in Monohydrous and Anhydrous Aripiprazole for a Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salt Engineering of Aripiprazole with Polycarboxylic Acids to Improve Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of phase transitions in the aripiprazole solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Proper Disposal of Aripiprazole Monohydrate in a Research Setting
The proper disposal of aripiprazole (B633) monohydrate, a potent antipsychotic agent used in research, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a physiologically active substance, improper disposal can pose risks to human health and aquatic ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of aripiprazole monohydrate in a laboratory environment.
I. Hazard and Stability Profile
This compound is harmful if swallowed and can cause damage to organs.[1][2] Understanding its stability is key to safe handling and choosing the correct disposal pathway. Forced degradation studies have shown that aripiprazole is relatively stable under most conditions but will degrade under specific types of stress.
Table 1: Stability and Environmental Impact of Aripiprazole
| Condition/Factor | Stability/Impact | Source(s) |
| Acid Hydrolysis | Stable | |
| Base Hydrolysis | Stable | |
| Oxidation (Peroxide) | Degrades | |
| Thermal Stress | Degrades | [1] |
| Photolytic Stress | Stable | |
| Humidity | Stable | |
| Environmental Degradation | Slowly degrades in the environment. | [3] |
| Bioaccumulation Potential | Low potential for bioaccumulation in aquatic species. | [3] |
| Aquatic Toxicity | Very high chronic toxicity to aquatic organisms. | [3] |
II. Standard Disposal Procedure for this compound
Direct disposal of this compound into laboratory drains or regular trash is strictly prohibited due to its high aquatic toxicity and regulatory requirements.[4][5][6] The primary and recommended method of disposal is through an approved hazardous waste management program, typically facilitated by your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before beginning any disposal process, always consult your institution's specific policies and procedures for chemical and pharmaceutical waste. Contact your EHS office for guidance.
-
Waste Identification and Segregation:
-
Treat all this compound, including pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as chemical waste.
-
Do not mix aripiprazole waste with other waste streams unless explicitly permitted by your EHS office.[1]
-
-
Containerization and Labeling:
-
Collect waste this compound in its original container whenever possible.[4] If not feasible, use a sturdy, leak-proof, and chemically compatible container.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5][7]
-
-
Arrange for Pickup:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
Contact your EHS office to schedule a pickup for the hazardous waste. They will ensure it is transported to a licensed facility for proper disposal, which is typically incineration.
-
III. Disposal of Empty Containers and Contaminated Materials
Proper handling of containers that held this compound is crucial to prevent residual contamination.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
-
For containers of highly toxic chemicals (a category that may include potent pharmaceuticals depending on institutional policy), the first three rinses must be collected as hazardous waste.[5] The rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal in regular trash after thorough cleaning and defacing the label.
-
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected as hazardous chemical waste.
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Clean: Cover the spill with a suitable absorbent material. Sweep up the material and place it in a sealed, properly labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research laboratory setting.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Researchers must always prioritize their institution's specific EHS protocols and consult with safety officers to ensure full compliance and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental enrichment improves deficits in hippocampal neuroplasticity and cognition in prenatally aripiprazole-exposed mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole - Janusinfo.se [janusinfo.se]
- 4. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
Essential Safety and Operational Guide for Handling Aripiprazole Monohydrate
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling of Aripiprazole monohydrate. It includes essential information on personal protective equipment (PPE), engineering controls, and disposal procedures to ensure laboratory safety and operational integrity.
1. Hazard Identification and Engineering Controls
This compound is classified as hazardous. It is harmful if swallowed and is suspected of damaging fertility or the unborn child[1][2]. The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes[2][3]. Therefore, appropriate controls are mandatory.
Primary Engineering Controls: The first line of defense is to minimize exposure through engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area[1]. Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits[2].
-
Chemical Fume Hood: For procedures that may generate dust or aerosols, use a chemical fume hood[1].
-
Safety Stations: Ensure the laboratory is equipped with a safety shower and an eyewash station for immediate use in case of exposure[1][2].
2. Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedure[4]. The following table summarizes the recommended PPE based on the task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Low potential for dust/aerosol) | Safety glasses with side shields or chemical safety goggles[1][2][3][5]. | Compatible, chemical-resistant gloves (minimum standard BS EN 374:2003)[1][2]. Inspect gloves before use[1]. | Laboratory coat or other protective clothing[1][2]. | Not typically required if handled within effective engineering controls (e.g., fume hood). |
| Handling Powders, Weighing, or Generating Dust | Chemical safety goggles and/or a full face shield[6][7]. | 2 pairs of chemical-resistant gloves (ASTM D6978 tested for chemotherapy drugs is recommended for hazardous drugs)[7]. | Disposable gown that closes in the back[4][7]. Wear appropriate protective clothing to prevent skin exposure[8]. | A NIOSH-approved particulate respirator (e.g., N95) or a suitable respirator with a P3 filter is necessary if a risk assessment indicates it's required, especially when engineering controls are not sufficient[1][5][6]. |
| Accidental Spill Cleanup | Chemical safety goggles and a full face shield[7]. | Heavy rubber gloves or 2 pairs of chemical-resistant gloves[2]. | Impervious, disposable gown and shoe covers[7]. | A NIOSH-approved self-contained breathing apparatus (SCBA) or respirator, as conditions warrant[2]. |
3. Procedural Workflow for PPE Selection
The following diagram outlines the logical workflow for determining the appropriate level of protection when working with this compound.
Caption: Workflow for PPE selection when handling this compound.
4. Safe Handling and Disposal Plan
Adherence to strict operational procedures is critical to prevent contamination and exposure.
Handling Procedures:
-
Preparation: Obtain and read all safety precautions and the Safety Data Sheet (SDS) before handling[1][2]. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Personal Contact: Avoid all personal contact, including inhalation of dust[6]. Do not eat, drink, or smoke in the handling area[5].
-
Manipulation: When handling the solid form, use dry clean-up procedures and avoid generating dust[6].
-
Hygiene: Wash hands thoroughly after handling the material, before breaks, and at the end of the workday[1][2][3]. Facilities must be equipped with an eyewash and safety shower[2].
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area[5][9].
-
Contain: Cover the spillage with a suitable absorbent material (e.g., diatomite, universal binders)[1][9]. Avoid raising dust by dampening with water before sweeping if appropriate[6].
-
Collect: Carefully sweep or vacuum up the material and place it into a suitable, sealed, and clearly labeled container for disposal[3][6][8]. NOTE: A vacuum cleaner must be fitted with a HEPA-type exhaust microfilter[6].
-
Decontaminate: Clean the affected area and decontaminate surfaces and equipment[5][9].
Disposal Plan:
-
Waste Material: All materials contaminated with this compound, including excess chemical, absorbent materials, and used PPE, should be considered hazardous waste.
-
Containers: Place waste in suitable, closed, and labeled containers for disposal[8].
-
Regulations: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations[2][10]. Do not empty into drains or release into the environment[5][8].
References
- 1. medkoo.com [medkoo.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. ocpinfo.com [ocpinfo.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. fishersci.com [fishersci.com]
- 9. abmole.com [abmole.com]
- 10. camberpharma.com [camberpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
